Dfo-bcn
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H60N6O10 |
|---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]carbamate |
InChI |
InChI=1S/C36H60N6O10/c1-28(43)40(49)24-12-4-9-21-37-32(44)17-19-34(46)41(50)25-13-5-10-22-38-33(45)18-20-35(47)42(51)26-14-6-11-23-39-36(48)52-27-31-29-15-7-2-3-8-16-30(29)31/h29-31,49-51H,4-27H2,1H3,(H,37,44)(H,38,45)(H,39,48)/t29-,30+,31? |
InChI Key |
JPIGYPAPNZKDIQ-BETPUDKTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chelation Mechanism of Dfo-bcn
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Dfo-bcn chelator, detailing its mechanism of action, quantitative binding characteristics, and key experimental protocols. This compound is a bifunctional chelator integral to advancements in targeted radionuclide therapy and molecular imaging, particularly Positron Emission Tomography (PET). It combines the potent metal-binding capabilities of Desferrioxamine (Dfo) with the versatile bioorthogonal conjugation chemistry of Bicyclononyne (bcn).
Core Chelation Mechanism: The Role of the Desferrioxamine (Dfo) Moiety
The chelation activity of this compound is exclusively governed by the Desferrioxamine (Dfo) component. Dfo, a bacterial siderophore, is a high-affinity chelator for hard metal ions, most notably Iron(III) (Fe³⁺) and Zirconium-89 (⁸⁹Zr⁴⁺).[1][2]
-
Hexadentate Coordination: Dfo is a hexadentate ligand, meaning it possesses six donor atoms that can bind to a central metal ion. These donors are the oxygen atoms of its three hydroxamate groups.[3][4] This multi-point attachment results in the formation of a highly stable, cage-like coordination complex around the metal ion.
-
Coordination with Zirconium-89 (⁸⁹Zr): For ⁸⁹Zr, a critical radionuclide for PET imaging, the coordination chemistry is more complex. While Dfo acts as a hexadentate chelator, the preferred coordination number for Zr⁴⁺ is eight.[4] The remaining two coordination sites are believed to be occupied by solvent molecules (water) or hydroxide (B78521) ligands, forming an octa-coordinated complex.[1][5] This unsaturated coordination has been a subject of research, as it may contribute to in vivo instability where the radionuclide is partially released and accumulates in bone.[4][5]
Below is a diagram illustrating the coordination of the Dfo moiety with a metal ion.
Caption: Dfo moiety forming a hexadentate complex with a central metal ion (Mⁿ⁺).
Role of the Bicyclononyne (bcn) Moiety: A Gateway for Bioconjugation
The Bicyclononyne (bcn) group does not participate in metal chelation. Its function is to serve as a reactive handle for covalent attachment to biological molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."
-
Bioorthogonal Chemistry: SPAAC allows for the rapid and specific ligation of this compound to an azide-modified biomolecule (e.g., an antibody, peptide, or nanoparticle) in a biological environment without interfering with native biochemical processes.
-
Formation of Stable Conjugates: This reaction forms a stable triazole linkage, permanently tethering the Dfo chelator to the targeting molecule. This enables the targeted delivery of radiometals to specific sites in the body, such as tumors, for imaging or therapeutic purposes.
The diagram below illustrates the conjugation of this compound to an azide-modified antibody.
Caption: Bioorthogonal conjugation of this compound to an azide-modified antibody via SPAAC.
Quantitative Data on Dfo Chelation
The stability of the metal-Dfo complex is critical for its in vivo applications. High stability prevents the premature release of the radiometal. The stability is quantified by the formation constant (log β) or pM value. A higher value indicates a more stable complex.
| Metal Ion | Log Stability Constant (log β) | pM Value* | Reference(s) |
| Fe³⁺ | 30.6 | 26.6 | [6] |
| Zr⁴⁺ | 49.1 ± 0.3 (for ZrHDFO species) | - | [2] |
| Ga³⁺ | 28.2 | 24.3 | [6][7] |
| Al³⁺ | 24.5 | 22.0 | [6][7] |
| In³⁺ | 25.0 | 22.5 | [7] |
| Cu²⁺ | 14.2 | 13.1 | [6][7] |
| Zn²⁺ | 10.3 | 10.1 | [6][7] |
| Ni²⁺ | 10.1 | 9.7 | [6][7] |
*pM is the negative logarithm of the free metal ion concentration at pH 7.4 with [Metal] = 1 µM and [Ligand] = 10 µM.
Key Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of this compound conjugates.
The synthesis of this compound typically involves the reaction of Desferrioxamine with an activated ester of a bcn-containing carboxylic acid. This protocol is a generalized representation based on common literature procedures.
-
Dissolution: Dissolve Desferrioxamine mesylate salt in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the terminal amine of Dfo.
-
BCN-Ester Addition: Add a solution of a bcn-N-hydroxysuccinimide (NHS) ester in DMSO to the Dfo solution. The molar ratio is typically 1:1 to 1.5:1 (bcn-NHS:Dfo).
-
Reaction: Allow the reaction to proceed at room temperature for several hours (e.g., 4-12 hours) with stirring.
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the this compound conjugate.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This protocol outlines the standard procedure for labeling a this compound-conjugated antibody with ⁸⁹Zr for PET imaging.[8][9][10]
-
Buffer Preparation: Prepare a sterile, metal-free 0.5 M HEPES buffer solution (pH 7.1–7.5).
-
⁸⁹Zr Neutralization: Take the required activity of ⁸⁹Zr-oxalate (typically supplied in 1 M oxalic acid) and carefully neutralize it by adding 2 M sodium carbonate (Na₂CO₃) until the pH is between 6.8-7.2.
-
Incubation: Add the neutralized ⁸⁹Zr solution to the this compound-antibody conjugate (typically 50-100 µg) dissolved in the HEPES buffer.
-
Reaction: Incubate the mixture at room temperature (or 37°C) for 30-60 minutes with gentle agitation.[10][11]
-
Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) with a suitable mobile phase (e.g., 50 mM DTPA). The ⁸⁹Zr-Dfo-Antibody conjugate should remain at the origin, while free ⁸⁹Zr moves with the solvent front.
-
Purification (if necessary): If the RCP is below the required threshold (typically >95%), purify the radiolabeled antibody using a size-exclusion chromatography (SEC) column (e.g., PD-10) to remove any unbound ⁸⁹Zr.
The workflow for this radiolabeling process is visualized below.
Caption: Experimental workflow for radiolabeling a this compound-antibody conjugate with ⁸⁹Zr.
References
- 1. mdpi.com [mdpi.com]
- 2. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zirconium Coordination Chemistry and Its Role in Optimizing Hydroxymate Chelation: Insights from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the octadentate bifunctional chelator DFO*-pPhe-NCS and the clinically used hexadentate bifunctional chelator DFO-pPhe-NCS for 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Zirconium-89 Radiolabeling using DFO-BCN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for the radiolabeling of targeting biomolecules with Zirconium-89 (⁸⁹Zr) utilizing the bifunctional chelator Desferrioxamine-Bicyclo[6.1.0]nonyne (DFO-BCN). This approach leverages the site-specific and bioorthogonal nature of strain-promoted alkyne-azide cycloaddition (SPAAC) for the conjugation of the chelator, offering potential advantages over traditional random conjugation methods.
Introduction to Zirconium-89 Immuno-PET
Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, making it exceptionally well-suited for positron emission tomography (PET) imaging of large biomolecules like monoclonal antibodies (mAbs) and their fragments, which exhibit slow pharmacokinetics.[1][2] Its relatively low positron energy results in high-resolution PET images, providing valuable insights into the biodistribution, target engagement, and pharmacokinetics of antibody-based therapeutics.[2][3]
The stable attachment of ⁸⁹Zr to a targeting molecule is paramount for accurate in vivo imaging. This is achieved through the use of a bifunctional chelator, which securely coordinates the Zr⁴⁺ cation and possesses a reactive handle for covalent attachment to the biomolecule.[1]
The DFO Chelator and the Rationale for this compound
Desferrioxamine B (DFO) is a hexadentate chelator that has been the gold standard for ⁸⁹Zr chelation in clinical and preclinical studies.[1][3] It rapidly forms a stable complex with ⁸⁹Zr at room temperature under mild pH conditions.[1] However, studies have indicated that the ⁸⁹Zr-DFO complex can exhibit limited in vivo stability, leading to the release of free ⁸⁹Zr⁴⁺, which subsequently accumulates in bone.[4] This can compromise image quality and lead to unwanted radiation doses to non-target tissues. This has spurred the development of improved chelators, such as DFO*, which is an octadentate chelator showing enhanced stability.[5]
Traditionally, DFO is conjugated to antibodies via an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (NCS) group, which reacts with lysine (B10760008) residues on the antibody surface. This results in a random distribution of the chelator, which can potentially impact the antigen-binding affinity and lead to heterogeneous products.[3]
This compound represents an alternative conjugation strategy that utilizes bioorthogonal click chemistry. The bicyclo[6.1.0]nonyne (BCN) moiety is a strained alkyne that reacts specifically and efficiently with an azide (B81097) group via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for site-specific conjugation of DFO to a biomolecule that has been metabolically or chemically engineered to contain an azide group, offering greater control over the final product's homogeneity and preserving the biomolecule's function.
Quantitative Data Summary
The following tables summarize key quantitative data for Zirconium-89 and the performance of DFO and its derivatives in radiolabeling. While specific data for this compound is limited in the literature, the data for DFO and DFO* provide a valuable benchmark.
Table 1: Properties of Zirconium-89
| Property | Value | Citation |
| Half-life | 78.4 hours | [1][2] |
| Decay Mode | Positron Emission (23%), Electron Capture (77%) | [3] |
| Mean Positron Energy | 395.5 keV | [2] |
| Production Reaction | ⁸⁹Y(p,n)⁸⁹Zr | [2] |
Table 2: Radiolabeling and Stability Data for DFO and Derivatives
| Parameter | DFO | DFO* | Citation |
| Radiolabeling Conditions | |||
| pH | 6.8 - 7.5 | 6.8 - 7.5 | [1] |
| Temperature | Room Temperature | Room Temperature | [1] |
| Incubation Time | 30 - 60 minutes | 60 minutes | [1] |
| Radiochemical Yield (RCY) | >80% | >90% | [1][6] |
| Specific Activity | 1 - 6 mCi/mg (37 - 222 MBq/mg) | N/A | [2] |
| In Vitro Stability (Human Serum, 7 days) | >95% intact | >95% intact | [1] |
| In Vivo Stability (Bone Uptake) | Higher bone uptake | Lower bone uptake | [4][5] |
Note: The radiolabeling conditions and outcomes for this compound conjugates are expected to be similar to those of other DFO derivatives following successful conjugation.
Experimental Protocols
Two-Step Workflow for ⁸⁹Zr-DFO-BCN Radiolabeling
The overall process involves two main stages: the conjugation of this compound to an azide-modified antibody via SPAAC, followed by the radiolabeling of the purified conjugate with Zirconium-89.
Detailed Methodology for this compound Conjugation via SPAAC
This protocol outlines the general steps for conjugating this compound to an azide-modified antibody. Optimization may be required depending on the specific antibody and its concentration.
-
Preparation of Reagents:
-
Dissolve the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. A molar excess of this compound (e.g., 5-20 fold) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and any side products by size-exclusion chromatography (SEC) using a desalting column (e.g., PD-10).
-
The purified this compound-antibody conjugate can be concentrated using a centrifugal filter device with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
The chelator-to-antibody ratio (CAR) can be determined using methods such as UV-Vis spectrophotometry (if this compound has a distinct absorbance) or mass spectrometry.
-
Detailed Methodology for ⁸⁹Zr-Radiolabeling
This protocol describes the radiolabeling of the this compound-antibody conjugate.
-
Preparation of ⁸⁹Zr:
-
Radiolabeling Reaction:
-
Add the pH-adjusted [⁸⁹Zr]Zr solution to the purified this compound-antibody conjugate in a suitable buffer (e.g., HEPES or PBS).
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.[1]
-
-
Purification of the Radiolabeled Antibody:
-
Purify the ⁸⁹Zr-DFO-BCN-antibody from unchelated ⁸⁹Zr using a desalting column (e.g., PD-10).[1]
-
Quality Control
Quality control is essential to ensure the safety and efficacy of the radiolabeled product.
-
Radiochemical Purity: This is determined to quantify the percentage of ⁸⁹Zr that is successfully chelated by the this compound-antibody conjugate. It is typically assessed by instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC). A radiochemical purity of >95% is generally required.[1]
-
Specific Activity: This is the amount of radioactivity per unit mass of the antibody (e.g., mCi/mg or MBq/mg). It is an important parameter for in vivo studies to ensure that a sufficient imaging signal can be achieved without administering an excessive mass of the antibody.[2]
-
Immunoreactivity: This assesses the ability of the radiolabeled antibody to bind to its target antigen. It is typically evaluated using in vitro cell binding assays with antigen-positive and antigen-negative cell lines.
-
In Vitro Stability: The stability of the radiolabeled conjugate is assessed by incubating it in human serum at 37°C for an extended period (e.g., up to 7 days) and analyzing the radiochemical purity at various time points.[1]
Logical Relationships in Radiolabeling Optimization
Optimizing the radiolabeling process involves balancing several interconnected factors to achieve a high-quality radiopharmaceutical.
-
Chelator-to-Antibody Ratio (CAR): A higher CAR generally leads to a higher radiochemical yield and specific activity. However, an excessively high CAR can negatively impact the immunoreactivity of the antibody by modifying lysine residues in or near the antigen-binding site (in the case of random conjugation) or by altering the overall structure and properties of the antibody.
-
Radiochemical Yield (RCY): A high RCY is desirable to maximize the utilization of the expensive radionuclide and to simplify the purification process.
-
Specific Activity: High specific activity is crucial for sensitive in vivo imaging, as it allows for the administration of a smaller mass of the antibody, reducing the risk of pharmacological effects or saturation of the target.
-
Immunoreactivity: Preserving the antibody's ability to bind its target is fundamental for the success of the imaging agent.
-
In Vivo Stability: The stability of the ⁸⁹Zr-chelate complex is critical for minimizing off-target accumulation of radioactivity, particularly in the bone, thereby improving the tumor-to-background ratio.
Conclusion
The use of this compound for the Zirconium-89 radiolabeling of biomolecules presents a promising approach that combines the well-established chelation chemistry of DFO with the site-specific and bioorthogonal advantages of SPAAC. This methodology has the potential to produce more homogeneous and functionally intact radiopharmaceuticals, which can lead to improved in vivo imaging performance. While further studies are needed to fully establish the quantitative parameters and in vivo behavior of ⁸⁹Zr-DFO-BCN labeled agents, the principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers working in the field of immuno-PET. Careful optimization of the conjugation and radiolabeling steps, coupled with rigorous quality control, will be essential for the successful development and application of these next-generation imaging agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of DFO and DFO* conjugated to trastuzumab-DM1 for complexing 89Zr - In vitro stability and in vivo microPET/CT imaging studies in NOD/SCID mice with HER2-positive SK-OV-3 human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of DFO-BCN
This guide provides a comprehensive overview of the bifunctional chelator DFO-BCN, detailing its chemical structure, synthesis, and applications in drug delivery and molecular imaging. It is intended for researchers, scientists, and drug development professionals.
Core Concepts: Structure and Function
This compound is a bifunctional molecule that integrates two key functionalities: a chelating agent (DFO) and a bioorthogonal reactive handle (BCN). This combination allows for the radiolabeling of biomolecules with high precision and stability.
1.1. Deferoxamine (DFO): The Chelator
Deferoxamine (DFO) is a hexadentate siderophore with a high affinity for ferric ions (Fe³⁺) and other trivalent metal ions, most notably Zirconium-89 (B1202518) (⁸⁹Zr).[1][2][3] Its primary role in this compound is to securely sequester radiometals for applications in Positron Emission Tomography (PET) imaging.[3][4] While DFO is the clinical standard, its hexadentate nature can lead to incomplete coordination of ⁸⁹Zr, potentially causing in vivo instability.[4][5] This has led to the development of octadentate derivatives like DFO* for enhanced stability.[2][4]
1.2. Bicyclo[6.1.0]nonyne (BCN): The Bioorthogonal Handle
Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne that readily participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[6] This reaction is highly efficient and bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes.[6] The BCN moiety enables the covalent attachment of DFO to azide-modified biomolecules, such as antibodies, with high specificity.[7][8]
1.3. The this compound Conjugate: A Bifunctional Tool
The this compound conjugate combines the metal-chelating properties of DFO with the bioorthogonal reactivity of BCN. A common approach to synthesizing a stable this compound construct involves using a lysine (B10760008) scaffold. In this structure, the DFO and BCN moieties are attached to the different amine groups of a lysine residue.[7] This creates a versatile tool for the development of targeted radiopharmaceuticals. An azide-modified antibody, for instance, can be site-specifically conjugated to the BCN end of the molecule. Subsequently, the DFO portion can be radiolabeled with ⁸⁹Zr for PET imaging applications.[7]
Quantitative Data
The following tables summarize key quantitative data related to the components and application of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₀N₆O₈ | |
| Molecular Weight | 736.90 g/mol |
Note: Data is for a representative this compound structure.
Table 2: Stability Constants of Zr-DFO Complexes
| Complex Species | logβ Value | Reference |
| [ZrDFO]⁺ | 36.14 | [9] |
Table 3: Radiochemical Yields and Purity for ⁸⁹Zr-DFO-Antibody Conjugates
| Parameter | Value | Conditions | Reference |
| Radiochemical Yield | >85% | 60 min incubation at room temperature, pH 6.8-7.2 | [10] |
| Radiochemical Purity | >95% | Post-purification | [11] |
| Chelate to Antibody Ratio | ~1.5:1 | Optimized conjugation conditions | [10] |
Experimental Protocols
This section details the methodologies for the synthesis of a this compound construct and its subsequent use in antibody conjugation and radiolabeling.
3.1. Synthesis of a Lysine-Scaffolded this compound Construct
This protocol is based on the synthesis of a trivalent molecule containing DFO, BCN, and a near-infrared fluorescent reporter (IR800) on a lysine scaffold. The core steps for creating the Lys-BCN-DFO intermediate are described.[7]
Materials:
-
N-α-Fmoc-N-ε-Dde-L-lysine
-
N-Hydroxysuccinimide (NHS)
-
Deferoxamine (DFO)
-
BCN-NHS active carbonate
-
Appropriate solvents and reagents for peptide coupling and deprotection.
Procedure:
-
DFO Coupling: The acid function of N-α-Fmoc-N-ε-Dde-L-lysine is activated in situ to form an NHS ester, which is then coupled with the primary amine of DFO.
-
Dde Deprotection: The Dde protecting group on the ε-amine of the lysine is selectively removed under orthogonal conditions.
-
BCN Conjugation: The newly freed ε-amine is reacted with an active carbonate of BCN (e.g., BCN-NHS) to form a stable carbamate (B1207046) linkage.
-
Purification: The resulting Fmoc-Lys(BCN)-DFO conjugate is purified using standard chromatographic techniques. The Fmoc group can be removed in a subsequent step if the α-amine is needed for further modification.
3.2. Site-Specific Antibody Conjugation via SPAAC
This protocol describes the conjugation of an azide-modified antibody with a BCN-containing molecule like this compound.[8][12]
Materials:
-
Azide-modified antibody (e.g., via glycoengineering)
-
This compound construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if this compound is not water-soluble)
-
Size-exclusion chromatography (SEC) column for antibody purification
Procedure:
-
Antibody Preparation: Prepare a solution of the azide-modified antibody in PBS at a suitable concentration (e.g., 1-5 mg/mL).
-
This compound Preparation: Dissolve the this compound construct in PBS or a minimal amount of DMSO to create a stock solution.
-
Conjugation Reaction: Add a 5-10 molar excess of the this compound stock solution to the antibody solution. If DMSO is used, ensure the final concentration does not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.
-
Purification: Remove unreacted this compound using SEC. Monitor the elution at 280 nm and collect the fractions corresponding to the antibody conjugate.
3.3. Radiolabeling with Zirconium-89
This protocol outlines the radiolabeling of a DFO-conjugated antibody with ⁸⁹Zr.[10][11]
Materials:
-
DFO-conjugated antibody
-
⁸⁹Zr-oxalate solution
-
HEPES buffer (0.5 M, pH 7.5)
-
Sodium carbonate (1.0 M)
-
PD-10 desalting column
Procedure:
-
Antibody Preparation: Prepare a solution of the DFO-conjugated antibody (0.5-2.0 mg) in 200 µL of 0.5 M HEPES buffer, pH 7.5.
-
⁸⁹Zr pH Adjustment: In a separate tube, adjust the pH of the ⁸⁹Zr-oxalate solution (1.0-6.0 mCi) to 6.8-7.5 using 1.0 M sodium carbonate.
-
Radiolabeling Reaction: Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody solution. Verify that the pH of the final reaction mixture is between 6.8 and 7.5.
-
Incubation: Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
Purification: Purify the ⁸⁹Zr-DFO-antibody conjugate using a PD-10 desalting column equilibrated with PBS.
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (iTLC).
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Synthetic pathway for a lysine-scaffolded this compound construct.
Caption: Workflow for antibody conjugation and radiolabeling with this compound.
References
- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. services.phaidra.univie.ac.at [services.phaidra.univie.ac.at]
- 3. Novel Bifunctional Cyclic Chelator for 89Zr Labeling–Radiolabeling and Targeting Properties of RGD Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabelling of the octadentate chelators DFO* and oxoDFO* with zirconium-89 and gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Core Principle: Bioorthogonal Conjugation with DFO-BCN
An In-Depth Technical Guide to DFO-BCN Applications in Preclinical Imaging
For researchers, scientists, and drug development professionals, the precise attachment of radiometals to targeting vectors like monoclonal antibodies (mAbs) is paramount for the development of effective imaging agents. Zirconium-89 (B1202518) (⁸⁹Zr) has emerged as a radionuclide of choice for positron emission tomography (PET) imaging of antibodies due to its physical half-life (78.4 hours), which is well-matched to the biological half-life of mAbs.[1][2] This alignment allows for imaging at later time points when tumor-to-background ratios are optimal.
The stable chelation of ⁸⁹Zr is critical for successful immuno-PET. Desferrioxamine (DFO) is the most widely used chelator for this purpose.[2][3] To conjugate DFO to a biomolecule, various bifunctional derivatives have been developed. This compound, which incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, is a state-of-the-art reagent that leverages bioorthogonal click chemistry for this conjugation. This guide provides a detailed overview of the application of this compound in preclinical imaging, focusing on experimental protocols, quantitative data, and logical workflows.
This compound utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[4] This reaction allows for the covalent ligation of the DFO chelator to an azide-modified biomolecule with high efficiency and specificity under mild, physiological conditions. This bioorthogonal approach prevents unwanted side reactions with other functional groups within the protein, preserving its integrity and function.
References
- 1. The bioconjugation and radiosynthesis of 89Zr-DFO-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabelling of the octadentate chelators DFO* and oxoDFO* with zirconium-89 and gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Bioorthogonal Chemistry with Dfo-bcn
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Desferrioxamine-bicyclononyne (Dfo-bcn) in bioorthogonal chemistry, with a focus on its application in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.
Introduction to Bioorthogonal Chemistry and this compound
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] One of the most prominent examples of bioorthogonal ligation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][2] This reaction occurs between a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), and an azide (B81097), forming a stable triazole linkage.[2][3] The high degree of ring strain in BCN provides the driving force for this rapid and highly selective reaction.[4]
This compound is a bifunctional chelator that leverages the principles of bioorthogonal chemistry for applications in nuclear medicine. It incorporates two key functionalities:
-
Desferrioxamine (Dfo): A hexadentate chelator with a high affinity for trivalent metal ions, most notably Zirconium-89 (⁸⁹Zr).[5][6] ⁸⁹Zr is a positron-emitting radionuclide with a half-life (78.4 hours) that is well-suited for PET imaging of large biomolecules like antibodies, which have long circulation times.[7]
-
Bicyclononyne (BCN): A strained alkyne that serves as a reactive handle for SPAAC.[2] This allows for the covalent attachment of the Dfo chelator to a biomolecule that has been pre-functionalized with an azide group.
The combination of these two moieties in a single molecule enables the site-specific radiolabeling of biomolecules, such as antibodies, for the development of antibody-drug conjugates (ADCs) and targeted PET imaging agents.[8][9]
Quantitative Data
The performance of this compound in bioorthogonal applications is underpinned by its reaction kinetics, conjugation efficiency, and the stability of the resulting bioconjugates.
Reaction Kinetics of BCN in SPAAC
The reaction rate of SPAAC is a critical parameter for its utility in biological systems. BCN exhibits favorable reaction kinetics with azides, striking a balance between reactivity and stability.[10]
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| BCN | ~0.1 - 0.2 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[10] |
| DBCO | Generally faster than BCN | Higher ring strain leads to a faster reaction but lower stability.[10] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Conjugation and Radiolabeling Efficiency
The efficiency of both the conjugation of this compound to a biomolecule and the subsequent radiolabeling with ⁸⁹Zr are crucial for producing high-quality radiopharmaceuticals. The data below is based on the use of Dfo-NCS, a closely related derivative, which provides a reasonable estimate for this compound performance.
| Parameter | Typical Value | Reference |
| Dfo Conjugation Yield | > 90% | [5] |
| Degree of Labeling (Dfo/antibody) | 1.0 - 1.5 | [5] |
| ⁸⁹Zr Radiolabeling Yield | > 80% | [5] |
In Vitro and In Vivo Stability of ⁸⁹Zr-Dfo Conjugates
A significant challenge with the standard Dfo chelator is its suboptimal in vivo stability, leading to the release of ⁸⁹Zr and subsequent accumulation in bone.[11][12] This has prompted the development of modified Dfo chelators, such as DFO*, with improved stability.[1][13]
In Vitro Stability of ⁸⁹Zr-labeled Trastuzumab Conjugates (5 days)
| Conjugate | Stability in Human Plasma | Stability vs. EDTA Challenge | Stability vs. Dfo Challenge | Reference |
| ⁸⁹Zr-Dfo-hIgG | - | - | 23.0 ± 3.9% intact | [1] |
| ⁸⁹Zr-Dfo*-hIgG | >95% intact | >95% intact | 74.0 ± 2.1% intact | [1] |
In Vivo Bone Uptake of ⁸⁹Zr-labeled Trastuzumab in Tumor-Bearing Mice (168h post-injection)
| Conjugate | Femur Uptake (%ID/g) | Knee Uptake (%ID/g) | Reference |
| ⁸⁹Zr-Dfo-Trastuzumab | 4.5 ± 0.6 | 7.8 ± 0.6 | [11] |
| ⁸⁹Zr-Dfo-Trastuzumab | 2.0 ± 0.3 | 2.68 ± 0.4 | [11] |
| ⁸⁹Zr-Dfo-cyclo-Trastuzumab | 1.5 ± 0.3 | 2.1 ± 0.4 | [11] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
The following are generalized protocols for the conjugation of an azide-modified antibody with this compound and subsequent radiolabeling with ⁸⁹Zr.
Protocol for Antibody Conjugation with this compound
This protocol outlines the SPAAC reaction between an azide-functionalized antibody and this compound.
-
Preparation of Azide-Modified Antibody:
-
Modify the antibody of interest with an azide-containing linker (e.g., Azide-PEG-NHS ester) according to established protocols. This typically involves reacting the NHS ester with lysine (B10760008) residues on the antibody at a slightly basic pH (8.5-9.0).
-
Purify the azide-modified antibody using size-exclusion chromatography (e.g., a PD-10 desalting column) to remove excess, unreacted azide linker.
-
Determine the concentration and degree of azide labeling of the purified antibody using spectrophotometry and/or mass spectrometry.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Dissolve this compound in a compatible organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
-
In a microcentrifuge tube, combine the azide-modified antibody (typically 1-5 mg/mL in PBS, pH 7.4) with a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.
-
Purify the resulting Dfo-conjugated antibody using size-exclusion chromatography to remove unreacted this compound.
-
Characterize the final Dfo-antibody conjugate to determine the concentration and the degree of Dfo labeling.
-
Protocol for ⁸⁹Zr Radiolabeling of Dfo-Antibody Conjugate
This protocol describes the chelation of ⁸⁹Zr by the Dfo-conjugated antibody.[5][7]
-
Preparation of Reagents:
-
Dfo-antibody conjugate (0.5-2.0 mg) in a suitable buffer (e.g., 0.5 M HEPES, pH 7.0-7.5).
-
⁸⁹Zr-oxalate solution (1-6 mCi, 37-222 MBq).
-
1.0 M Sodium Carbonate (Na₂CO₃) for pH adjustment.
-
PD-10 desalting column for purification.
-
-
Radiolabeling Procedure:
-
In a clean microcentrifuge tube, carefully add the desired amount of ⁸⁹Zr-oxalate solution.
-
Adjust the pH of the ⁸⁹Zr solution to between 6.8 and 7.5 by the dropwise addition of 1.0 M Na₂CO₃. Monitor the pH carefully.
-
Add the pH-adjusted ⁸⁹Zr solution to the Dfo-antibody conjugate solution.
-
Gently mix and incubate at room temperature for 60 minutes with gentle agitation.
-
-
Purification and Quality Control:
-
Purify the ⁸⁹Zr-Dfo-antibody conjugate using a PD-10 desalting column equilibrated with sterile saline or PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (iTLC) with a suitable mobile phase (e.g., 50 mM DTPA, pH 7). The radiolabeled antibody should remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
Calculate the radiochemical yield and specific activity of the final product.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound.
Caption: Workflow for creating a ⁸⁹Zr-labeled antibody using this compound.
Caption: Targeted PET imaging using a ⁸⁹Zr-Dfo-antibody conjugate.
Conclusion
This compound is a powerful tool in the field of bioorthogonal chemistry, enabling the development of next-generation radiopharmaceuticals for PET imaging. By combining the robust chelation of ⁸⁹Zr by Dfo with the highly specific and efficient SPAAC ligation of BCN, researchers can create site-specifically labeled biomolecules with high precision and control. This approach holds significant promise for advancing molecular imaging and the development of targeted therapies in oncology and other disease areas. Future developments may focus on further optimizing the in vivo stability of the Dfo chelator and expanding the repertoire of bioorthogonal reactions available for radiopharmaceutical development.
References
- 1. A comparison of DFO and DFO* conjugated to trastuzumab-DM1 for complexing 89Zr - In vitro stability and in vivo microPET/CT imaging studies in NOD/SCID mice with HER2-positive SK-OV-3 human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. dynamic-biosensors.com [dynamic-biosensors.com]
- 11. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the octadentate bifunctional chelator DFO*-pPhe-NCS and the clinically used hexadentate bifunctional chelator DFO-pPhe-NCS for 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
DFO-BCN for Antibody Labeling: A Technical Guide to Bioorthogonal Conjugation and Radiometal Chelation
This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative parameters involved in the labeling of antibodies with Desferrioxamine (DFO) via a Bicyclononyne (BCN) linker. This bioorthogonal approach is pivotal for researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs) and radioimmunoconjugates for imaging and therapeutic applications.
Core Principles of DFO-BCN Antibody Labeling
The conjugation of DFO to an antibody is a critical step in preparing immunoconjugates for radiolabeling, particularly with Zirconium-89 (B1202518) (⁸⁹Zr) for Positron Emission Tomography (PET) imaging.[1][2] DFO, a hexadentate chelator, securely sequesters the radiometal, while the BCN linker facilitates a highly selective and stable covalent bond to the antibody through bioorthogonal click chemistry.[3]
Bioorthogonal Click Chemistry: This field of chemistry, for which Carolyn R. Bertozzi was awarded the Nobel Prize in Chemistry in 2022, involves reactions that can occur in complex biological environments without interfering with native biochemical processes.[4] The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example of a copper-free click chemistry reaction that is widely used for antibody labeling.[4][5] In this context, an azide-modified antibody is reacted with a strained alkyne, such as BCN, to form a stable triazole linkage.[6] This method offers significant advantages over traditional labeling techniques by providing high reaction efficiency and specificity under mild physiological conditions.[5][7][8]
Site-Specific vs. Random Conjugation: Traditional methods for antibody labeling often involve the random conjugation of a linker-payload to surface-exposed lysine (B10760008) residues.[9][10] While straightforward, this can lead to heterogeneous products with varying numbers of conjugates per antibody and potential interference with the antigen-binding site.[3] In contrast, site-specific conjugation methods, such as glycan remodeling, allow for the precise attachment of the this compound construct to a defined location on the antibody, typically the Fc region.[3][6] This results in a homogeneous population of well-defined immunoconjugates with a consistent drug-to-antibody ratio (DAR) of 2, preserving the antibody's immunoreactivity and improving its pharmacokinetic profile.[6]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for both random and site-specific this compound antibody labeling, as well as the subsequent radiolabeling process.
Figure 1: Workflow for random DFO conjugation to antibody lysine residues.
Figure 2: Workflow for site-specific this compound antibody labeling.
Figure 3: Workflow for the radiolabeling of a DFO-antibody conjugate with ⁸⁹Zr.
Quantitative Data Summary
The following tables summarize key quantitative data from published experimental protocols for DFO-antibody conjugation and radiolabeling.
Table 1: DFO Conjugation Parameters
| Parameter | Value | Reference |
| Molar Excess of DFO-NCS | 3-4 fold | [1] |
| Chelate to Antibody Ratio | ~1.5:1 | [11][12] |
| Conjugation Yield | >90% | [1] |
| Degree of Labeling (Site-Specific) | 2 | [6] |
Table 2: ⁸⁹Zr Radiolabeling Parameters
| Parameter | Value | Reference |
| Optimal pH | 6.8 - 7.2 | [11][12] |
| Incubation Time | 60 minutes | [11][12] |
| Incubation Temperature | Room Temperature | [11][12] |
| Radiochemical Yield | >85% | [11][12] |
| Specific Activity | 1-6 mCi/mg (37-222 MBq/mg) | [1] |
| In Vitro Stability (Serum, 7 days) | <5% ⁸⁹Zr release | [11][12] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in this compound antibody labeling.
Site-Specific Antibody Conjugation with this compound via Glycan Remodeling
This protocol is based on the principles of the GlyCLICK® technology.[6]
-
Deglycosylation:
-
Incubate the antibody with an endoglycosidase (e.g., EndoS2) to hydrolyze the Fc glycan to the innermost N-acetylglucosamine (GlcNAc) residue.
-
-
Azide Activation:
-
React the trimmed antibody with a functionalized unnatural sugar containing an azide group. This step installs the azide handle onto the antibody.
-
-
Click Chemistry Conjugation:
-
Add the this compound reagent to the azide-activated antibody solution. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed spontaneously to form a stable covalent bond between the antibody and the this compound construct.
-
-
Purification:
-
Purify the DFO-conjugated antibody using size exclusion chromatography to remove any unreacted this compound and other reagents.
-
Random Antibody Conjugation with DFO-NCS
This protocol describes a traditional method for conjugating DFO to lysine residues on the antibody.[1][10]
-
Antibody Preparation:
-
Prepare a 2-5 mg/mL solution of the antibody in a suitable buffer (e.g., 1x PBS or 0.5 M HEPES, pH 7.4).
-
-
DFO-NCS Preparation:
-
Dissolve DFO-NCS in dry DMSO to a concentration of 5-10 mM.
-
-
pH Adjustment:
-
Adjust the pH of the antibody solution to 8.8-9.0 using 0.1 M Na₂CO₃.
-
-
Conjugation Reaction:
-
Add a 3-4 fold molar excess of the DFO-NCS solution to the antibody solution.
-
Incubate the reaction for 30 minutes at 37°C with agitation.
-
-
Purification:
-
Purify the DFO-conjugated antibody using a desalting column to remove unreacted DFO-NCS.
-
Radiolabeling of DFO-Conjugated Antibody with ⁸⁹Zr
This protocol outlines the steps for radiolabeling the DFO-antibody conjugate.[1][11][12]
-
Antibody-DFO Preparation:
-
Prepare a solution of 0.5-2.0 mg of the DFO-conjugated antibody in 0.5 M HEPES buffer, pH 7.5.
-
-
⁸⁹Zr Preparation:
-
Pipette the required amount of ⁸⁹Zr-oxalate solution (typically 1.0-6.0 mCi) into a microcentrifuge tube.
-
Adjust the pH of the ⁸⁹Zr solution to 6.8-7.5 using 1.0 M Na₂CO₃.
-
-
Radiolabeling Reaction:
-
Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody solution.
-
Verify that the final pH of the reaction mixture is between 6.8 and 7.5.
-
Incubate at room temperature for 60 minutes.
-
-
Purification:
-
Purify the ⁸⁹Zr-DFO-antibody using a size exclusion chromatography column to separate the radiolabeled antibody from free ⁸⁹Zr.
-
Conclusion
The use of this compound for antibody labeling represents a significant advancement in the field of immunoconjugate development. The principles of bioorthogonal click chemistry, particularly when applied in a site-specific manner, enable the creation of homogeneous and highly stable antibody conjugates. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement these techniques, ultimately facilitating the development of novel targeted diagnostics and therapeutics.
References
- 1. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioconjugation and radiosynthesis of 89Zr-DFO-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody Conjugation with DFO - CD BioGlyco [bioglyco.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. genovis.com [genovis.com]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Dfo-bcn in Preclinical Cancer Research: A Technical Guide
Introduction: The landscape of cancer research and the development of targeted therapeutics has been significantly advanced by the advent of immuno-Positron Emission Tomography (immuno-PET). This powerful imaging modality allows for the non-invasive, whole-body assessment of monoclonal antibody (mAb) biodistribution and tumor targeting. A critical component of this technology is the stable conjugation of a positron-emitting radionuclide to the mAb. Zirconium-89 (B1202518) (⁸⁹Zr), with its half-life of 78.4 hours, is ideally suited for tracking the pharmacokinetics of antibodies. Desferrioxamine (DFO) has been the most commonly used chelator for ⁸⁹Zr. However, the conventional method of conjugating DFO to antibodies via amine-reactive linkers (like isothiocyanate, -NCS) results in random attachment to lysine (B10760008) residues, which can potentially compromise the antigen-binding affinity of the antibody. Furthermore, the resulting ⁸⁹Zr-DFO complex has shown limited in vivo stability, leading to the release of ⁸⁹Zr and its undesirable accumulation in bone.[1][2]
To address these challenges, the use of a Dfo-bcn linker has emerged as a promising strategy. This approach combines the ⁸⁹Zr-chelating properties of DFO with the bioorthogonal reactivity of bicyclo[6.1.0]nonyne (BCN). BCN undergoes a highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide (B81097) group, a reaction commonly referred to as "click chemistry". This allows for the site-specific conjugation of the this compound construct to an azide-functionalized antibody, preserving the integrity of the antibody's antigen-binding site and leading to a more homogeneous product. Moreover, derivatives of DFO, such as DFO*, have been developed to create a more stable complex with ⁸⁹Zr, significantly reducing off-target bone uptake.[3][4] This technical guide provides an in-depth overview of the use of this compound in cancer research, with a focus on experimental protocols, quantitative data, and the underlying biological pathways.
Core Concepts and Workflow
The use of this compound in immuno-PET involves a multi-step process that begins with the modification of the antibody and culminates in in vivo imaging. The overall workflow is designed to ensure specific and stable radiolabeling of the targeting antibody.
Quantitative Data in Preclinical Models
The following tables summarize key quantitative data from preclinical studies utilizing ⁸⁹Zr-DFO and its derivatives for immuno-PET in various cancer models. These data highlight the impact of the chelator and conjugation method on tumor uptake and biodistribution.
Table 1: Comparison of Tumor Uptake for Randomly vs. Site-Specifically Labeled ⁸⁹Zr-DFO-Trastuzumab in SK-OV-3 Xenografts
| Time Post-Injection | Mean Tumor Uptake (%ID/g) - Random Labeling | Mean Tumor Uptake (%ID/g) - Site-Specific (β-Gal) | Mean Tumor Uptake (%ID/g) - Site-Specific (endoS2) |
| 24 hours | 5.9 ± 0.4 | 10.1 ± 0.7 | 10.2 ± 0.7 |
| 70 hours | 6.7 ± 1.7 | 13.9 ± 3.3 | 15.3 ± 3.8 |
| 120 hours | 6.5 ± 0.5 | 14.2 ± 1.7 | 16.7 ± 1.5 |
Data extracted from a study on HER2-positive SK-OV-3 tumor-bearing mice.[5]
Table 2: Ex Vivo Biodistribution of ⁸⁹Zr-DFO, ⁸⁹Zr-DFO, and ⁸⁹Zr-DFOcyclo-Trastuzumab in SKOV-3 Tumor-Bearing Mice at 168 hours Post-Injection**
| Organ | Uptake (%ID/g) - ⁸⁹Zr-DFO-Trastuzumab | Uptake (%ID/g) - ⁸⁹Zr-DFO-Trastuzumab | Uptake (%ID/g) - ⁸⁹Zr-DFOcyclo-Trastuzumab |
| Tumor | 93.1 ± 20.9 | 72.1 ± 14.6 | Not Reported |
| Blood | Not Reported | Not Reported | Not Reported |
| Liver | Not Reported | Not Reported | Not Reported |
| Spleen | Not Reported | Not Reported | Not Reported |
| Kidney | Not Reported | Not Reported | Not Reported |
| Femur | 4.5 ± 0.6 | 2.0 ± 0.3 | 1.5 ± 0.3 |
| Knee | 7.8 ± 0.6 | 2.68 ± 0.4 | 2.1 ± 0.4 |
Data highlights the significantly lower bone uptake with DFO and DFOcyclo* compared to DFO.[3]*
Table 3: Biodistribution of ⁸⁹Zr-DFO-NCS-Trastuzumab vs. ⁸⁹Zr-DFO-NCS-Trastuzumab in NCI-N87 Tumor-Bearing Mice at 144 hours Post-Injection*
| Organ | Uptake (%ID/g) - ⁸⁹Zr-DFO-NCS-Trastuzumab | Uptake (%ID/g) - ⁸⁹Zr-DFO*-NCS-Trastuzumab |
| Tumor | 18.5 ± 4.9 | 17.9 ± 4.7 |
| Blood | 3.0 ± 1.1 | 3.0 ± 0.6 |
| Liver | 4.1 ± 1.0 | 3.2 ± 1.1 |
| Spleen | 4.1 ± 1.4 | 2.4 ± 1.5 |
| Kidney | 3.8 ± 0.6 | 2.8 ± 0.5 |
| Knee | 7.9 ± 0.7 | 1.2 ± 0.3 |
This table further demonstrates the comparable tumor uptake but significantly reduced bone (knee) uptake of the DFO conjugate.[4]*
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with Azide
This protocol describes the chemoenzymatic modification of an antibody to introduce azide functionalities for subsequent click chemistry. This example uses trastuzumab.
-
Enzymatic Deglycosylation:
-
Incubate 5.0 mg of trastuzumab in 750 µL of buffer (50 mM Bis-Tris, 100 mM NaCl, pH 6.0) with 40 µL of β-(1,4)-galactosidase (2.0 U/mL) at 37°C overnight.[6]
-
-
Azide Labeling:
-
Purification:
-
Remove the excess UDP-GalNAz by washing the functionalized antibody four times with Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4) using an appropriate centrifugal filter unit (e.g., Amicon Ultra with a 50 kDa molecular weight cut-off).[6]
-
Protocol 2: SPAAC Reaction of Azido-Antibody with this compound
This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate the this compound chelator to the azide-functionalized antibody.
-
Reagent Preparation:
-
Dissolve the this compound construct in a compatible organic solvent like DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the purified azide-functionalized antibody (e.g., trastuzumab-azide) in a suitable buffer (e.g., PBS, pH 7.4), add a 10-20 fold molar excess of the this compound solution.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours, or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound using a desalting column (e.g., PD-10) or centrifugal filtration, exchanging the buffer to one suitable for radiolabeling (e.g., 0.5 M HEPES, pH 7.5).[7]
-
Protocol 3: Radiolabeling with Zirconium-89
This protocol details the chelation of ⁸⁹Zr by the DFO moiety of the antibody conjugate.
-
Preparation of ⁸⁹Zr:
-
Radiolabeling Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding a small volume of 50 mM DTPA solution to scavenge any unchelated ⁸⁹Zr.[7]
-
Purify the ⁸⁹Zr-Dfo-bcn-mAb from unreacted ⁸⁹Zr-DTPA and other small molecules using a pre-packed size-exclusion desalting column. Elute with a sterile, metal-free buffer such as 0.9% saline or 0.25 M sodium acetate (B1210297) (pH 5.5).[7]
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC (thin-layer chromatography) or radio-HPLC (high-performance liquid chromatography).
-
Protocol 4: Cell Uptake and Internalization Assay
This protocol is for assessing the binding and internalization of the radiolabeled antibody conjugate in cancer cells.
-
Cell Preparation:
-
Seed cancer cells expressing the target antigen (e.g., HER2-positive SK-OV-3 cells) in 24-well plates and grow to near confluence.
-
-
Binding and Internalization:
-
Wash the cells with cold PBS.
-
Add the ⁸⁹Zr-Dfo-bcn-mAb to the cells at a specific concentration (e.g., 10 nM) in binding buffer (e.g., PBS with 1% BSA).
-
For total binding, incubate the cells at 4°C for 1 hour.
-
For internalization, after the initial binding at 4°C, wash the cells and incubate in fresh, pre-warmed medium at 37°C for various time points (e.g., 1, 4, 24 hours).
-
-
Quantification:
-
To measure surface-bound activity, wash the cells with cold PBS, then add an acid wash buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip surface-bound radioligand. Collect the supernatant.
-
To measure internalized activity, lyse the cells with a lysis buffer (e.g., 1 M NaOH).
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Express the results as a percentage of the total added radioactivity that is internalized over time.
-
Signaling Pathways
The this compound construct itself does not directly interact with signaling pathways. Its role is to attach the ⁸⁹Zr radiolabel to a targeting antibody. The relevant signaling pathways are those modulated by the antibody upon binding to its target receptor on the cancer cell. Below are diagrams for two commonly targeted pathways in cancer.
HER2 Signaling Pathway
Trastuzumab, an antibody frequently labeled using DFO-based chelators, targets the HER2 (Human Epidermal Growth Factor Receptor 2). Its binding inhibits downstream signaling pathways that promote cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[8][9]
EGFR Signaling Pathway
Cetuximab is another antibody used in immuno-PET studies that targets the Epidermal Growth Factor Receptor (EGFR). Similar to HER2, EGFR activation triggers the MAPK and PI3K/Akt pathways, leading to cell growth and proliferation. Cetuximab blocks ligand binding and subsequent signaling.[10][11][12]
Conclusion
The use of this compound for the site-specific radiolabeling of monoclonal antibodies with Zirconium-89 represents a significant advancement in the field of immuno-PET. This approach offers the potential for creating more homogeneous and stable radioimmunoconjugates, leading to improved tumor targeting and reduced off-target accumulation of radioactivity, particularly in bone. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to implement this technology in their own preclinical cancer research. By combining the specificity of monoclonal antibodies with the quantitative power of PET imaging, this compound-based strategies will continue to play a crucial role in elucidating cancer biology, optimizing drug development, and ultimately, personalizing cancer therapy.
References
- 1. Radiolabelling of the octadentate chelators DFO* and oxoDFO* with zirconium-89 and gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 89Zr-Immuno-Positron Emission Tomography in Oncology: State-of-the-Art 89Zr Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specifically labeled 89Zr-DFO-trastuzumab improves immuno-reactivity and tumor uptake for immuno-PET in a subcutaneous HER2-positive xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Site-Specifically Labeled Antibody-Drug Conjugate for Simultaneous Therapy and ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 signaling regulates the tumor immune microenvironment and trastuzumab efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [89Zr]Zr-cetuximab PET/CT as biomarker for cetuximab monotherapy in patients with RAS wild-type advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for 89Zr Labeling with Dfo-bcn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-89 (B1202518) (⁸⁹Zr) has emerged as a radionuclide of choice for positron emission tomography (PET) imaging of large biomolecules, such as monoclonal antibodies, due to its relatively long half-life (78.4 hours) which matches the biological half-life of these molecules.[1][2] The chelation of ⁸⁹Zr is most commonly achieved using desferrioxamine (Dfo). For site-specific conjugation of Dfo to biomolecules, bioorthogonal chemistry approaches are increasingly employed. This document provides a detailed guide for the radiolabeling of biomolecules conjugated with Dfo via a bicyclo[6.1.0]nonyne (BCN) linker, a popular moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
While direct protocols for 89Zr labeling of Dfo-bcn conjugates are not extensively detailed in the public domain, this guide is based on well-established protocols for the 89Zr labeling of other Dfo conjugates (e.g., Dfo-NCS) and principles of handling biomolecules functionalized for bioorthogonal chemistry.[1][2][3][4]
Principle of the Method
The ⁸⁹Zr labeling of a this compound conjugated biomolecule is a two-step process. First, the biomolecule of interest (e.g., an antibody or a nanoparticle) is functionalized with a BCN group. In a separate step, a Dfo chelator is modified with an azide (B81097) group. The azide-modified Dfo is then conjugated to the BCN-functionalized biomolecule via SPAAC click chemistry. The resulting this compound-biomolecule is then radiolabeled with ⁸⁹Zr. This application note focuses on the final radiolabeling step.
The radiolabeling process involves the incubation of the this compound-conjugated biomolecule with a buffered solution of ⁸⁹Zr-oxalate at a controlled pH. The Dfo chelator efficiently complexes the ⁸⁹Zr. The resulting ⁸⁹Zr-Dfo-bcn-biomolecule is then purified to remove any unchelated ⁸⁹Zr.
Experimental Protocols
Materials and Reagents
-
This compound conjugated biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
⁸⁹Zr-oxalate in 1 M oxalic acid
-
Sodium carbonate (Na₂CO₃), 1 M and 2 M solutions
-
HEPES buffer, 0.5 M, pH 7.0-7.5 (metal-free)
-
Gentisic acid solution (50 mg/mL in saline)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Sterile, metal-free reaction vials (e.g., low-protein binding microcentrifuge tubes)
-
pH indicator strips (pH range 6-8)
-
Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
-
Mobile phase for iTLC: 50 mM diethylenetriaminepentaacetic acid (DTPA) solution, pH 7
-
Radio-TLC scanner or gamma counter
-
Dose calibrator
Step-by-Step Radiolabeling Protocol
-
Preparation of ⁸⁹Zr Solution:
-
In a sterile, metal-free microcentrifuge tube, carefully add the required volume of ⁸⁹Zr-oxalate solution (e.g., 37-185 MBq, 1-5 mCi).
-
Neutralize the acidic ⁸⁹Zr-oxalate solution by adding 1 M Na₂CO₃ dropwise while gently vortexing. Monitor the pH using a pH strip until it reaches approximately 7.0.[1] Be cautious to avoid precipitation.
-
Add 0.5 M HEPES buffer (pH 7.0-7.5) to the neutralized ⁸⁹Zr solution to a final volume that will result in the desired concentration for the labeling reaction.
-
-
Radiolabeling Reaction:
-
To the buffered ⁸⁹Zr solution, add the this compound conjugated biomolecule (e.g., 0.5-1 mg of antibody).
-
Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature (or 37°C for potentially faster kinetics) for 30-60 minutes.[1][4]
-
-
Quenching the Reaction (Optional but Recommended):
-
After the incubation period, add a small volume of 50 mM DTPA solution to a final concentration of 5 mM to chelate any remaining free ⁸⁹Zr.
-
Incubate for an additional 5 minutes at room temperature.
-
-
Purification of the ⁸⁹Zr-labeled Biomolecule:
-
Equilibrate a PD-10 desalting column with sterile, metal-free PBS containing a radioprotectant such as gentisic acid.
-
Load the reaction mixture onto the equilibrated PD-10 column.
-
Elute the ⁸⁹Zr-labeled biomolecule with PBS according to the manufacturer's instructions. The labeled biomolecule will elute in the initial fractions, while smaller molecules like unchelated ⁸⁹Zr-DTPA will be retained.
-
Collect the fractions and measure the radioactivity of each fraction using a dose calibrator.
-
-
Quality Control:
-
Radiochemical Purity (RCP):
-
Spot a small aliquot (approx. 1 µL) of the purified product onto an iTLC strip.
-
Develop the strip using 50 mM DTPA as the mobile phase. In this system, the ⁸⁹Zr-labeled biomolecule remains at the origin, while any free ⁸⁹Zr or ⁸⁹Zr-DTPA migrates with the solvent front.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter to determine the percentage of radioactivity at the origin. The RCP should typically be >95%.[1][2]
-
-
Specific Activity:
-
Calculate the specific activity by dividing the total amount of radioactivity in the purified product (in MBq or mCi) by the total mass of the biomolecule (in mg).
-
-
Immunoreactivity (for antibodies):
-
Perform a cell-binding assay using an antigen-positive cell line to determine the percentage of the radiolabeled antibody that can still bind to its target.
-
-
Data Presentation
The following tables summarize typical quantitative data obtained from ⁸⁹Zr labeling of Dfo-conjugated antibodies, which can be used as a benchmark for the this compound labeling procedure.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (non-decay corrected) | >80% | [1] |
| Radiochemical Purity (post-purification) | >95% | [1][2] |
| Specific Activity | 37-185 MBq/mg (1-5 mCi/mg) | [1] |
| Immunoreactive Fraction | >80% | [5] |
| Stability Parameter | Condition | Result | Reference |
| In vitro serum stability | Human serum at 37°C for 7 days | >90% intact conjugate | [5][6] |
Diagrams
Experimental Workflow
Caption: Workflow for the ⁸⁹Zr labeling of a this compound conjugated biomolecule.
Logical Relationship of Quality Control
References
- 1. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of Dfo-bcn Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of antibodies labeled with the bifunctional chelator Dfo-bcn (Deferoxamine-bicyclo[6.1.0]nonyne). The primary method described is size exclusion chromatography (SEC), a robust and widely used technique for separating the larger antibody-Dfo-bcn conjugate from smaller, unreacted this compound molecules and other low-molecular-weight impurities.[1][2][3][4][5]
The protocols provided are designed to be adaptable for various scales, from small-scale laboratory preparations to larger-scale productions. Adherence to these guidelines will help ensure the purity and integrity of the final labeled antibody product, which is critical for downstream applications such as in vivo imaging and antibody-drug conjugates.
Data Presentation: Purification Parameters
The following tables summarize key quantitative data for the purification of this compound labeled antibodies using size exclusion chromatography (desalting columns). These values are typical and may require optimization based on the specific antibody and downstream application.
Table 1: Typical Performance of Desalting Columns
| Parameter | Typical Value | Reference |
| Protein Recovery | 70% - >90% | [6][7] |
| Purity | >95% | [7][8] |
| Sample Volume | 10 µL - 1.5 mL (per column, scalable) | |
| Elution Volume | Dependent on column size and protocol |
Table 2: Recommended Column Parameters for Manual Desalting (Gravity/Syringe)
| Column Type | Sample Volume | Elution Volume | Dilution Factor |
| HiTrap® Desalting | 0.25 mL | 1.0 mL | 4 |
| HiTrap® Desalting | 0.5 mL | 1.5 mL | 3 |
| HiTrap® Desalting | 1.0 mL | 2.0 mL | 2 |
| HiTrap® Desalting | 1.5 mL (max) | 2.0 mL | 1.3 |
Data adapted from manufacturer's guidelines. The dilution factor is an important consideration for subsequent experiments.
Experimental Workflow
The overall workflow for the purification of this compound labeled antibodies is a straightforward process involving preparation of the desalting column, application of the labeling reaction mixture, and collection of the purified antibody conjugate.
References
- 1. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody purification | Abcam [abcam.com]
- 5. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quality Control of Dfo-bcn Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control of radiopharmaceuticals prepared using the bifunctional chelator Dfo-bcn (deferoxamine-bicyclo[6.1.0]nonyne). The following sections detail the critical quality attributes to be assessed, along with standardized methodologies for their determination.
Introduction
The use of this compound for the development of radiopharmaceuticals, particularly for labeling with Zirconium-89 (⁸⁹Zr), has gained significant traction. This is largely due to the bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction it enables for conjugation to azide-modified targeting vectors such as antibodies. This site-specific conjugation method offers advantages over random conjugation, leading to more homogeneous products. Rigorous quality control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of these novel radiopharmaceuticals.[1] This document outlines the key quality control tests and provides detailed protocols for their implementation.
Critical Quality Attributes
The quality of a this compound radiopharmaceutical is defined by several critical attributes that must be thoroughly evaluated before clinical use. These include:
-
Identity and Integrity of the Bioconjugate: Confirmation of the successful conjugation of this compound to the targeting molecule.
-
Radiochemical Purity: Determination of the percentage of the radionuclide (e.g., ⁸⁹Zr) that is successfully chelated by the Dfo moiety of the conjugate.
-
Radionuclidic Purity: Ensuring the absence of undesirable radionuclides in the preparation.
-
Stability: Assessing the stability of the radiolabeled conjugate under relevant physiological conditions.
-
Sterility: Absence of microbial contamination.
-
Apyrogenicity (Endotoxin Levels): Ensuring that the level of bacterial endotoxins is below the acceptable limit.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical acceptance criteria and results for the quality control of ⁸⁹Zr-Dfo-bcn radiopharmaceuticals.
Table 1: Physicochemical and Radiochemical Properties
| Parameter | Method | Specification | Typical Result |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter | Conforms |
| pH | pH meter | 6.5 - 7.5 | 7.0 ± 0.2 |
| Radiochemical Purity | radio-TLC / radio-HPLC | ≥ 95% | > 98%[2] |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% for ⁸⁹Zr | > 99.9% |
| Chelator-to-Antibody Ratio (CAR) | Mass Spectrometry | 1.5 - 2.5 | ~2 |
Table 2: In Vitro Stability
| Condition | Time Point | Method | Specification | Typical Result |
| Human Serum at 37°C | 24, 48, 72 hours | radio-TLC / radio-HPLC | ≥ 90% intact radiopharmaceutical | > 95% at 72 hours[3][4] |
| Phosphate-Buffered Saline (PBS) at 37°C | 24, 48, 72 hours | radio-TLC / radio-HPLC | ≥ 90% intact radiopharmaceutical | > 98% at 72 hours |
| EDTA Challenge (10-fold excess) | 24 hours | radio-TLC / radio-HPLC | ≥ 85% intact radiopharmaceutical | > 90%[4] |
Table 3: Biological Purity
| Parameter | Method | Specification | Typical Result |
| Sterility | USP <71> Sterility Tests | No microbial growth | Conforms |
| Bacterial Endotoxins | USP <85> Bacterial Endotoxins Test (LAL) | < 175 EU/dose | < 20 EU/dose[5] |
Experimental Protocols
Protocol for Determination of Radiochemical Purity by radio-TLC
Purpose: To separate the intact ⁸⁹Zr-Dfo-bcn radiopharmaceutical from free ⁸⁹Zr and other radiochemical impurities.
Materials:
-
Instant thin-layer chromatography (iTLC-SG) strips
-
Developing solvent: 50 mM Diethylenetriaminepentaacetic acid (DTPA) in saline, pH 5.5
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Spot approximately 1 µL of the radiopharmaceutical solution onto the origin of an iTLC-SG strip.
-
Develop the strip in a chromatography tank containing the DTPA developing solvent.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip and allow it to air dry.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram.
-
Interpretation: The ⁸⁹Zr-Dfo-bcn conjugate will remain at the origin (Rf = 0), while free ⁸⁹Zr will migrate with the solvent front (Rf = 1.0).
-
Calculation:
-
% Radiochemical Purity = (Counts at origin / Total counts) x 100
-
Protocol for Determination of Radiochemical Purity and Stability by radio-HPLC
Purpose: To provide a more detailed analysis of radiochemical purity and to assess the stability of the radiopharmaceutical over time.
Materials:
-
High-performance liquid chromatography (HPLC) system with a size-exclusion column (SEC) (e.g., TSKgel SuperSW3000) and in-line radioactivity and UV detectors.[6]
-
Mobile phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, 0.05% sodium azide, pH 6.8.[6]
Procedure:
-
Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 10-20 µL of the radiopharmaceutical sample.
-
Monitor the elution profile using both UV (280 nm) and radioactivity detectors.
-
For Stability Testing: Incubate the radiopharmaceutical in the desired medium (e.g., human serum, PBS) at 37°C. At specified time points (e.g., 1, 24, 48, 72 hours), withdraw an aliquot, and analyze by radio-HPLC as described above.
-
Interpretation: The intact radiolabeled antibody will elute as a major peak at a characteristic retention time. Free ⁸⁹Zr and other smaller radiochemical impurities will have longer retention times.
-
Calculation:
-
% Radiochemical Purity = (Peak area of radiolabeled antibody / Total peak area of all radioactive species) x 100
-
Protocol for Characterization by Mass Spectrometry
Purpose: To confirm the identity of the this compound conjugate and to determine the chelator-to-antibody ratio (CAR).
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF-MS).[7]
-
Deglycosylation enzyme (e.g., PNGase F), if necessary.
Procedure:
-
Prepare the antibody-Dfo-bcn conjugate sample for analysis. This may involve buffer exchange and deglycosylation to improve mass accuracy.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact conjugate.
-
Interpretation: The mass spectrum will show a distribution of species corresponding to the unconjugated antibody and the antibody conjugated with one, two, or more this compound chelators.
-
Calculation: The average CAR can be calculated from the relative intensities of the different conjugated species observed in the mass spectrum.
Protocol for Sterility and Endotoxin (B1171834) Testing
Sterility Testing:
-
Perform sterility testing according to the United States Pharmacopeia (USP) chapter <71>.[8] This typically involves direct inoculation of the radiopharmaceutical into suitable culture media and incubation for a specified period to observe for microbial growth. Due to the short half-life of some radionuclides, a retrospective test on a sample from the batch is often performed.
Bacterial Endotoxin Testing (LAL test):
-
Perform the Limulus Amebocyte Lysate (LAL) test according to USP chapter <85>.[5][8] This test utilizes a lysate from the blood cells of the horseshoe crab, which clots in the presence of bacterial endotoxins. The endotoxin level is quantified and must be below the established limit for parenteral drugs.
Visualizations
Caption: Quality control workflow for ⁸⁹Zr-Dfo-bcn radiopharmaceuticals.
Caption: Principle of radio-TLC for radiochemical purity analysis.
References
- 1. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 89Zr-Labeled Anti-PD-L1 Monoclonal Antibodies Using DFO and Novel HOPO Analogues as Chelating Agents for Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application of Dfo-bcn for In Vivo Animal PET Imaging: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the bifunctional chelator Dfo-bcn (Deferoxamine-bicyclo[6.1.0]nonyne) in the development of radiopharmaceuticals for in vivo Positron Emission Tomography (PET) imaging in animal models. The protocols focus on the conjugation of this compound to targeting biomolecules, subsequent radiolabeling with Zirconium-89 (B1202518) (⁸⁹Zr), and the in vivo imaging workflow.
Introduction
Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, making it highly suitable for the PET imaging of large biomolecules like monoclonal antibodies (mAbs) that exhibit slow pharmacokinetics.[1] The chelator Deferoxamine (DFO) is widely used for stably incorporating ⁸⁹Zr.[2][3] The this compound construct integrates the DFO chelating moiety with a bicyclo[6.1.0]nonyne (bcn) group. This bcn group allows for a highly specific and efficient conjugation to azide-modified biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and can be performed under mild conditions.[4] This site-specific conjugation method can lead to more homogeneous and well-defined immunoconjugates, potentially improving in vivo performance.[5]
Key Applications
The primary application of this compound is in the preparation of ⁸⁹Zr-labeled biomolecules for immuno-PET studies. These studies are crucial in drug development for:
-
Pharmacokinetics and Biodistribution: Quantifying the uptake and clearance of antibody-drug conjugates (ADCs) or therapeutic antibodies in various organs and tumors.[6][7]
-
Target Engagement: Visualizing and quantifying the binding of a therapeutic agent to its specific target in vivo.[8]
-
Patient Stratification: Identifying patients who are most likely to respond to a particular targeted therapy by imaging the expression of the target protein.
-
Monitoring Treatment Response: Assessing the efficacy of a therapeutic intervention by observing changes in target expression or tumor size over time.
While DFO is the current clinical standard for ⁸⁹Zr chelation, some preclinical studies have indicated potential in vivo instability of the ⁸⁹Zr-DFO complex, leading to the release of free ⁸⁹Zr and its accumulation in bone.[6][7] Newer chelators, such as DFO*, are being developed to address this limitation.[9]
Experimental Protocols
This section details the key experimental procedures for using this compound in preclinical PET imaging.
Protocol 1: Conjugation of this compound to an Azide-Modified Antibody
This protocol describes the conjugation of a this compound chelator to an antibody that has been functionalized with an azide (B81097) group.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation: Prepare a solution of the azide-modified antibody (mAb-N₃) at a concentration of 2-5 mg/mL in PBS (pH 7.4).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. For some less reactive cyclooctynes, incubation at 37°C may be required to expedite the reaction.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and DMSO by size-exclusion chromatography (e.g., using a PD-10 desalting column equilibrated with PBS).
-
Alternatively, purify and concentrate the this compound-mAb conjugate using centrifugal filter units. Wash the conjugate several times with PBS to ensure complete removal of unconjugated chelator.
-
-
Characterization:
-
Determine the protein concentration of the purified this compound-mAb conjugate using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), i.e., the number of this compound molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by co-conjugating a fluorescent reporter with the chelator.[10]
-
Protocol 2: Radiolabeling of this compound-Antibody Conjugate with ⁸⁹Zr
This protocol details the radiolabeling of the this compound-mAb conjugate with ⁸⁹Zr.
Materials:
-
This compound-mAb conjugate (from Protocol 1)
-
⁸⁹Zr-oxalate solution (typically in 1 M oxalic acid)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
HEPES buffer (0.5 M, pH 7.0-7.5)
-
PD-10 desalting column
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase for iTLC (e.g., 50 mM DTPA, pH 7)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Preparation of ⁸⁹Zr Solution:
-
In a microcentrifuge tube, take the required amount of ⁸⁹Zr-oxalate solution (e.g., 1-5 mCi).
-
Carefully adjust the pH of the ⁸⁹Zr-oxalate solution to 6.8-7.2 by the dropwise addition of 1 M Na₂CO₃. Use pH paper to monitor the pH.
-
-
Radiolabeling Reaction:
-
Add the pH-adjusted ⁸⁹Zr solution to the this compound-mAb conjugate (typically 50-100 µg of antibody).
-
Add HEPES buffer (0.5 M, pH 7.0-7.5) to bring the final reaction volume to approximately 200-500 µL.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[2]
-
-
Purification of the Radiolabeled Antibody:
-
Purify the ⁸⁹Zr-Dfo-bcn-mAb from unchelated ⁸⁹Zr using a PD-10 desalting column equilibrated with sterile saline or PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product by iTLC. The radiolabeled antibody should remain at the origin, while free ⁸⁹Zr will move with the solvent front in a DTPA mobile phase. An RCP of >95% is generally required for in vivo studies.[3]
-
Measure the total activity of the purified product using a dose calibrator to calculate the radiochemical yield (RCY) and specific activity.
-
Protocol 3: In Vivo Animal PET Imaging
This protocol provides a general workflow for performing PET imaging in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
⁸⁹Zr-Dfo-bcn-mAb solution (formulated in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Heating pad to maintain the animal's body temperature
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Radiotracer Administration:
-
Draw the desired dose of the ⁸⁹Zr-Dfo-bcn-mAb solution (typically 100-200 µCi in 100-200 µL of sterile saline) into a syringe.
-
Inject the radiotracer intravenously via the tail vein.[2]
-
-
PET/CT Imaging:
-
At predetermined time points post-injection (e.g., 24, 48, 72, 96, and 120 hours), anesthetize the mouse and place it on the scanner bed.[2]
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for a duration of 10-20 minutes.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Fuse the PET and CT images for anatomical localization of radioactivity.
-
Draw regions of interest (ROIs) on the images of tumors and various organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 4: Ex Vivo Biodistribution
This protocol describes the terminal biodistribution study to quantify the radioactivity in different tissues.
Materials:
-
Mice previously injected with ⁸⁹Zr-Dfo-bcn-mAb
-
Gamma counter
-
Scales for weighing organs
-
Dissection tools
Procedure:
-
Euthanasia and Tissue Collection: At the final imaging time point, euthanize the mice.
-
Organ Harvesting and Weighing: Dissect the major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the activity of standards prepared from a known fraction of the injected dose.
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue by normalizing the tissue's radioactivity to the total injected dose and the tissue's weight.
-
Data Presentation
The following tables summarize typical quantitative data obtained from studies using ⁸⁹Zr-DFO-labeled antibodies. While specific data for this compound conjugates are limited in the literature, the biodistribution is expected to be largely dictated by the antibody itself.
Table 1: Radiolabeling and In Vitro Stability of ⁸⁹Zr-DFO-Antibodies
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | >80% | [2] |
| Radiochemical Purity (RCP) | >95% | [3] |
| Specific Activity | 2-6 mCi/mg (74-222 MBq/mg) | [7] |
| In Vitro Serum Stability (72h) | >90% | [11] |
Table 2: Ex Vivo Biodistribution of ⁸⁹Zr-DFO-Trastuzumab in HER2-Positive Xenograft Mice (120 h p.i.)
| Organ | %ID/g (Mean ± SD) | Reference |
| Blood | 4.5 ± 2.1 | [7] |
| Heart | 2.1 ± 0.5 | [7] |
| Lungs | 4.2 ± 1.5 | [7] |
| Liver | 6.3 ± 4.1 | [7] |
| Spleen | 2.5 ± 0.9 | [7] |
| Kidneys | 3.9 ± 0.6 | [7] |
| Stomach | 1.1 ± 0.2 | [7] |
| Intestines | 2.0 ± 0.5 | [7] |
| Muscle | 1.4 ± 0.3 | [7] |
| Bone | 2.9 ± 0.4 | [7] |
| Tumor | 38.7 ± 3.8 | [7] |
Table 3: Ex Vivo Biodistribution of ⁸⁹Zr-DFO-J591 in PSMA-Expressing LNCaP Xenograft Mice
| Organ | 24 h %ID/g (Mean ± SD) | 96 h %ID/g (Mean ± SD) | Reference |
| Blood | 18.2 ± 3.1 | 7.9 ± 1.5 | [2] |
| Heart | 5.1 ± 1.0 | 2.5 ± 0.5 | [2] |
| Lungs | 8.9 ± 2.0 | 4.1 ± 0.8 | [2] |
| Liver | 10.1 ± 1.8 | 6.8 ± 1.2 | [2] |
| Spleen | 5.9 ± 1.1 | 3.2 ± 0.6 | [2] |
| Kidneys | 8.2 ± 1.5 | 5.5 ± 1.0 | [2] |
| Bone | 4.5 ± 0.9 | 3.9 ± 0.7 | [2] |
| Tumor | 20.9 ± 5.6 | 57.5 ± 5.3 | [2] |
Visualizations
Experimental Workflow for ⁸⁹Zr-Dfo-bcn-Antibody PET Imaging
Caption: Workflow for preparing and evaluating a ⁸⁹Zr-Dfo-bcn-labeled antibody for in vivo PET imaging.
Logical Relationship of this compound Components
Caption: The components of the this compound chelator and their respective functions in radiolabeling.
References
- 1. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 89Zr-Labeled Anti-PD-L1 Monoclonal Antibodies Using DFO and Novel HOPO Analogues as Chelating Agents for Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 89Zr-DFO*-immuno-PET to assess improved target engagement of a bispecific anti-amyloid-ß monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine | Semantic Scholar [semanticscholar.org]
Calculating the Specific Activity of ⁸⁹Zr-Df-bcn Conjugates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-89 (⁸⁹Zr) has emerged as a radionuclide of choice for positron emission tomography (PET) imaging of monoclonal antibodies (mAbs) and other large biomolecules due to its relatively long half-life (78.4 hours), which matches the biological half-life of antibodies. This allows for imaging at later time points, resulting in high tumor-to-background contrast. The chelator desferrioxamine (DFO) is widely used to stably complex ⁸⁹Zr, and its derivatives, such as Dfo-bcn, enable site-specific conjugation to biomolecules.
Accurate determination of the specific activity of ⁸⁹Zr-Dfo-bcn conjugates is critical for ensuring the quality, consistency, and in vivo performance of the resulting radiopharmaceutical. Specific activity, defined as the amount of radioactivity per unit mass of the conjugate (e.g., in MBq/mg or mCi/mg), influences factors such as receptor saturation, imaging sensitivity, and potential for therapeutic efficacy in theranostic applications. This document provides detailed protocols and application notes for the preparation and specific activity calculation of ⁸⁹Zr-Dfo-bcn conjugates.
Principle of Specific Activity Calculation
The specific activity of a ⁸⁹Zr-Dfo-bcn conjugate is determined by measuring the amount of ⁸⁹Zr radioactivity incorporated and dividing it by the total mass of the conjugated protein.[1] The key steps involve:
-
Conjugation: Covalently attaching the this compound chelator to the biomolecule of interest.
-
Radiolabeling: Complexing the this compound conjugate with ⁸⁹Zr.
-
Purification: Removing unconjugated chelator, free ⁸⁹Zr, and other impurities.
-
Quantification: Measuring the radioactivity of the purified conjugate using a dose calibrator and determining the protein concentration, typically by UV-Vis spectrophotometry.
-
Calculation: Dividing the total radioactivity by the total protein mass.
Experimental Protocols
Materials and Reagents
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound chelator
-
⁸⁹Zr-oxalate or ⁸⁹Zr-chloride
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
HEPES buffer (0.5 M, pH 7.0-7.5)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10)
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase for iTLC (e.g., 50 mM DTPA, pH 7)
-
Dose calibrator
-
UV-Vis spectrophotometer
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
-
Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 2-5 mg/mL in 0.1 M sodium carbonate buffer (pH 9.0).[2]
-
Chelator Preparation: Dissolve the this compound chelator in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C with gentle agitation.[3]
-
Purification: Purify the this compound conjugated antibody using a size-exclusion chromatography column (e.g., PD-10) equilibrated with HEPES buffer (0.5 M, pH 7.0-7.5).
-
Concentration Determination: Measure the concentration of the purified this compound-antibody conjugate using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Radiolabeling of this compound-Antibody Conjugate with ⁸⁹Zr
-
⁸⁹Zr Preparation: To the ⁸⁹Zr-oxalate solution, add 0.5 M HEPES buffer (pH 7.0-7.5) to adjust the pH to between 7.0 and 7.5.[4]
-
Radiolabeling Reaction: Add the pH-adjusted ⁸⁹Zr solution to the purified this compound-antibody conjugate. A typical starting amount of ⁸⁹Zr is 37-185 MBq (1-5 mCi).[5]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or 37°C with gentle agitation.[5][6]
-
Quenching (Optional): The reaction can be quenched by adding a small volume of a DTPA solution (50 mM, pH 7) to scavenge any free ⁸⁹Zr.
-
Purification: Purify the ⁸⁹Zr-Dfo-bcn-antibody conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with saline.
-
Radioactivity Measurement: Measure the total radioactivity of the purified product using a dose calibrator.
Protocol 3: Quality Control - Radiochemical Purity Determination
-
iTLC Setup: Spot a small aliquot (1-2 µL) of the purified ⁸⁹Zr-Dfo-bcn-antibody conjugate onto an iTLC strip.
-
Chromatography: Develop the iTLC strip using a suitable mobile phase (e.g., 50 mM DTPA, pH 7). In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ⁸⁹Zr-DTPA migrates with the solvent front (Rf = 1).
-
Analysis: Cut the iTLC strip in half and measure the radioactivity of each section using a gamma counter.
-
Calculation: Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%
A radiochemical purity of >95% is generally considered acceptable.[7]
Specific Activity Calculation
The specific activity is calculated using the following formula:
Specific Activity = Total Radioactivity (MBq or mCi) / Total Mass of Conjugate (mg)
Example Calculation:
-
Total Radioactivity: After purification, the total activity of the ⁸⁹Zr-Dfo-bcn-antibody solution is measured to be 150 MBq.
-
Total Mass of Conjugate: The initial mass of the this compound-antibody conjugate used for radiolabeling was 1 mg.
-
Specific Activity: 150 MBq / 1 mg = 150 MBq/mg
Data Presentation
| Parameter | Typical Range | Reference |
| Molar Excess of this compound | 3-5 fold | [2] |
| Incubation Time (Conjugation) | 30-60 minutes | [3] |
| Incubation Temperature (Conjugation) | 37°C | [3] |
| Radiolabeling pH | 7.0 - 7.5 | [4] |
| Incubation Time (Radiolabeling) | 60 minutes | [5][6] |
| Incubation Temperature (Radiolabeling) | Room Temperature or 37°C | [5][6] |
| Radiochemical Purity | > 95% | [7] |
| Specific Activity | 37-222 MBq/mg (1-6 mCi/mg) | [5] |
| Radiolabeling Yield | > 80% | [5] |
Visualizations
Caption: Experimental workflow for calculating the specific activity of ⁸⁹Zr-Dfo-bcn conjugates.
Caption: Logical relationship of components for specific activity determination.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the preparation and specific activity calculation of ⁸⁹Zr-Dfo-bcn conjugates. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to produce well-characterized radiopharmaceuticals for preclinical and clinical applications, ensuring reproducibility and reliability in their studies. The accurate determination of specific activity is a cornerstone of quality control for these promising imaging agents.
References
- 1. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 89Zr-Radiolabelling of p-NCS-Bz-DFO-Anti-HER2 Affibody Immunoconjugate: Characterization and Assessment of In Vitro Potential in HER2-Positive Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dfo-bcn Bioconjugation to Peptides and Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of the chelator Deferoxamine (DFO) to peptides and nanoparticles utilizing a bicyclononyne (BCN) linker for subsequent applications, particularly in PET imaging with Zirconium-89 (⁸⁹Zr). The protocols detailed below leverage the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.
Introduction
The conjugation of DFO, a high-affinity chelator for ⁸⁹Zr, to targeting moieties such as peptides and nanoparticles is a cornerstone in the development of next-generation radiopharmaceuticals for positron emission tomography (PET). The use of a BCN linker facilitates a copper-free click chemistry reaction with azide-modified biomolecules, offering a robust and biocompatible method for creating stable bioconjugates. This document outlines the synthesis of the DFO-BCN linker, the modification of peptides and nanoparticles with azide (B81097) handles, the SPAAC conjugation reaction, and subsequent characterization and radiolabeling protocols.
Experimental Protocols
Preparation of a this compound Linker
While a commercially available this compound linker is listed as a drug intermediate by some suppliers, this protocol outlines a potential synthetic route via the reaction of a DFO-NHS ester with a BCN-amine.[1]
Materials:
-
Deferoxamine mesylate (DFO)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
BCN-amine (e.g., endo-BCN-PEG-amine)[2]
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Protocol for DFO-NHS Ester Synthesis:
-
Dissolve DFO mesylate in anhydrous DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and triethylamine (TEA) to the solution. The molar ratio should be optimized, but a starting point of DFO:DSC:TEA of 1:1.2:2 is recommended.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the crude DFO-NHS ester solution can be used directly in the next step or purified by silica (B1680970) gel chromatography.
Protocol for this compound Synthesis:
-
Dissolve the crude or purified DFO-NHS ester in DMF or DMSO.[6]
-
In a separate vial, dissolve BCN-amine in a reaction buffer (e.g., PBS, pH 8.0-8.5).[3][4][5][6]
-
Slowly add the DFO-NHS ester solution to the BCN-amine solution with gentle stirring. A slight molar excess of the BCN-amine can be used to ensure complete consumption of the NHS ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature.[6]
-
Purify the this compound conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain the this compound linker as a solid.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Caption: Synthesis of the this compound linker.
Azide Modification of Peptides and Nanoparticles
2.1. Azide Modification of Peptides
Peptides can be synthesized with an azide-containing amino acid or post-synthetically modified. This protocol describes the post-synthetic modification of a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain).
Materials:
-
Peptide with a primary amine
-
Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10) or HPLC for purification
Protocol:
-
Dissolve the peptide in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Add the desired molar excess of the Azido-PEG-NHS ester stock solution to the peptide solution. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the azide-modified peptide from excess reagent using a desalting column or by reversed-phase HPLC.
-
Characterize the product by mass spectrometry to confirm the addition of the azide group.
2.2. Azide Modification of Nanoparticles
This protocol describes the surface modification of pre-formed nanoparticles (e.g., polymeric nanoparticles with surface amine groups) with an azide functionality.
Materials:
-
Nanoparticles with surface primary amines
-
Azido-PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Anhydrous DMSO
-
Centrifugation equipment for nanoparticle purification
Protocol:
-
Disperse the nanoparticles in an amine-free buffer.
-
Prepare a fresh stock solution of Azido-PEG-NHS ester in anhydrous DMSO.
-
Add the Azido-PEG-NHS ester solution to the nanoparticle dispersion. The amount of NHS ester will need to be optimized based on the nanoparticle concentration and the density of surface amines.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the azide-modified nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove unreacted reagents.
-
Characterize the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the azide group (characteristic peak around 2100 cm⁻¹).
Caption: Azide modification of peptides and nanoparticles.
This compound Bioconjugation via SPAAC
This protocol describes the copper-free click chemistry reaction between the this compound linker and the azide-modified peptides or nanoparticles.
Materials:
-
This compound linker
-
Azide-modified peptide or nanoparticles
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (HPLC for peptides, centrifugation/size exclusion chromatography for nanoparticles)
Protocol:
-
Dissolve the azide-modified peptide or disperse the azide-modified nanoparticles in the reaction buffer.
-
Dissolve the this compound linker in the same buffer.
-
Add the this compound solution to the azide-modified substrate. A slight molar excess (1.5-3 fold) of the this compound is typically used.[7]
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours.[8] The reaction progress can be monitored by LC-MS for peptides.
-
Purify the this compound conjugated product.
-
Peptides: Use reversed-phase HPLC.
-
Nanoparticles: Use centrifugation and resuspension or size-exclusion chromatography.
-
-
Characterize the final conjugate.
-
Peptides: Mass spectrometry to confirm the final molecular weight.
-
Nanoparticles: Dynamic Light Scattering (DLS) to assess size and polydispersity, and Transmission Electron Microscopy (TEM) for morphology.
-
Caption: this compound bioconjugation via SPAAC.
⁸⁹Zr-Radiolabeling of this compound Conjugates
This protocol describes the radiolabeling of the purified this compound conjugated peptides or nanoparticles with Zirconium-89.[6][9][10][11]
Materials:
-
Purified this compound conjugate (peptide or nanoparticle)
-
⁸⁹Zr-oxalate in 1 M oxalic acid
-
HEPES buffer (0.5 M, pH 7.0-7.5)
-
Sodium carbonate (1 M)
-
Gentisic acid
-
PD-10 desalting column
-
Radio-TLC system for quality control
Protocol:
-
In a clean vial, add the required volume of ⁸⁹Zr-oxalate solution.
-
Adjust the pH of the ⁸⁹Zr solution to 7.0-7.5 by the careful addition of 1 M sodium carbonate.
-
Add the this compound conjugate dissolved in HEPES buffer to the pH-adjusted ⁸⁹Zr solution.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.[6][10]
-
Quench the reaction by adding a small volume of a solution of a competing chelator like DTPA (optional).
-
Purify the ⁸⁹Zr-labeled conjugate using a PD-10 desalting column, eluting with saline containing a radioprotectant such as gentisic acid.
-
Determine the radiochemical purity of the final product using radio-TLC. A purity of >95% is generally required for in vivo applications.
Caption: ⁸⁹Zr-Radiolabeling workflow.
Data Presentation
The following tables summarize typical quantitative data for the described processes. Note that specific values will vary depending on the exact substrates and reaction conditions.
| Parameter | Peptide | Nanoparticle | Reference |
| Azide Modification Efficiency | >90% | Variable (dependent on surface chemistry) | General observation |
| SPAAC Conjugation Yield | Typically >80% | High, but can be influenced by steric hindrance | [7] |
| Final Conjugate Purity (Post-Purification) | >95% (by HPLC) | High (by SEC/DLS) | [12] |
| Parameter | Value | Reference |
| ⁸⁹Zr-Radiolabeling Yield | >95% | [10] |
| Radiochemical Purity (Post-Purification) | >98% | [10] |
| Specific Activity | 1.5 mCi/mg (example) | [10] |
Characterization of Final Conjugates
Peptide Conjugates:
-
Mass Spectrometry (MS): To confirm the final molecular weight of the this compound-peptide conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Nanoparticle Conjugates:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after conjugation. An increase in size is expected upon conjugation.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
Zeta Potential: To measure the surface charge of the nanoparticles, which can change upon surface modification.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful bioconjugation of DFO to peptides and nanoparticles using BCN-mediated SPAAC chemistry. This methodology offers a robust and bioorthogonal approach for the development of targeted radiopharmaceuticals for ⁸⁹Zr-based PET imaging. Careful optimization of each step and thorough characterization of the intermediates and final products are crucial for ensuring the quality and efficacy of the resulting bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. benchchem.com [benchchem.com]
- 9. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of the Synthesis and Cell Labelling Conditions for [89Zr]Zr-oxine and [89Zr]Zr-DFO-NCS: a Direct In Vitro Comparison in Cell Types with Distinct Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best Practices for the Handling and Storage of Dfo-bcn: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and utilization of Desferrioxamine-Bicyclo[6.1.0]nonyne (Dfo-bcn). Adherence to these best practices is crucial for ensuring the integrity, stability, and optimal performance of this bifunctional chelator in research and drug development applications, particularly in the fields of bioconjugation, radiolabeling, and targeted therapeutics.
Introduction to this compound
This compound is a chemical compound that integrates a Desferrioxamine (Dfo) moiety with a Bicyclo[6.1.0]nonyne (BCN) group. The Dfo component is a highly efficient hexadentate chelator for trivalent metal ions, most notably Zirconium-89 (⁸⁹Zr), making it invaluable for positron emission tomography (PET) imaging. The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction. This bioorthogonal reaction allows for the covalent conjugation of this compound to azide-modified biomolecules, such as antibodies, peptides, and nanoparticles, under mild, aqueous conditions without the need for a copper catalyst.
Handling and Storage
Proper handling and storage are paramount to maintain the chemical integrity of this compound.
Receiving and Initial Inspection
Upon receiving a shipment of this compound, immediately inspect the packaging for any signs of damage. The compound is typically shipped at room temperature as a solid.[1] Verify that the product information on the vial matches the order details.
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated laboratory environment. Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn.
Storage Conditions
The recommended storage conditions for this compound and its solutions are summarized in the table below. These recommendations are based on information for this compound and the closely related compound, Deferoxamine mesylate.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years | Protect from moisture and light. This is the recommended condition for long-term storage. |
| 4°C | Short-term | For immediate use. Avoid prolonged storage at this temperature. | |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution (e.g., PBS) | 2-8°C | ≤ 24 hours | Prepare fresh before use. Aqueous solutions are not recommended for long-term storage. |
Data for Deferoxamine mesylate suggests long-term stability as a solid at -20°C for at least 4 years.
Reconstitution
For most applications, this compound can be reconstituted in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
Protocol for Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Stability Profile
The stability of this compound is influenced by its two key functional groups: the Dfo chelator and the BCN strained alkyne.
-
Dfo Moiety : The Desferrioxamine portion of the molecule, particularly when chelated with a metal ion like ⁸⁹Zr, exhibits good stability. Studies have shown that ⁸⁹Zr-DFO complexes are stable in human plasma for up to 7 days.
-
BCN Moiety : The Bicyclo[6.1.0]nonyne group can be susceptible to degradation under certain conditions. It has been reported to have lower stability compared to other bioorthogonal groups, with potential for degradation in intracellular environments over a 24-hour period. Furthermore, BCN derivatives can be unstable in acidic conditions. It is therefore crucial to perform conjugations in buffers with a neutral to slightly alkaline pH.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific biomolecules and applications.
General Workflow for Antibody Labeling with this compound
The overall process involves the introduction of an azide (B81097) group onto the antibody, followed by the SPAAC reaction with this compound, and subsequent radiolabeling.
Protocol for this compound Conjugation to an Azide-Modified Antibody
This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation : Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
This compound Addition : Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification : Remove the excess, unreacted this compound and DMSO by size-exclusion chromatography. Monitor the elution profile at 280 nm and collect the fractions containing the antibody conjugate.
-
Concentration and Storage : Concentrate the purified Dfo-antibody conjugate using an appropriate centrifugal filter device. Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol for Radiolabeling with Zirconium-89
This protocol is for the chelation of ⁸⁹Zr by the Dfo-antibody conjugate. All procedures involving radioactivity must be performed in a designated radiochemistry laboratory with appropriate shielding and safety precautions.
Materials:
-
Dfo-antibody conjugate
-
⁸⁹Zr-oxalate
-
Reaction buffer (e.g., 0.5 M HEPES, pH 7.0-7.5)
-
PD-10 desalting column for purification
Procedure:
-
pH Adjustment : Adjust the pH of the ⁸⁹Zr-oxalate solution to 7.0-7.5 by adding the reaction buffer.
-
Radiolabeling Reaction : Add the pH-adjusted ⁸⁹Zr to the Dfo-antibody conjugate. The typical molar ratio of Dfo to ⁸⁹Zr is 10:1 to ensure efficient chelation.
-
Incubation : Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Purification : Purify the ⁸⁹Zr-Dfo-antibody conjugate from unchelated ⁸⁹Zr using a PD-10 desalting column equilibrated with a suitable buffer (e.g., saline).
-
Quality Control : Assess the radiochemical purity of the final product using instant thin-layer chromatography (iTLC).
Signaling Pathway Considerations in Targeted Therapy
When developing antibody-drug conjugates (ADCs) or radioimmunotherapeutics, understanding the target's signaling pathway is critical for predicting efficacy and potential resistance mechanisms. The this compound linker serves to attach the therapeutic or imaging agent to the antibody, which then directs it to a specific cellular target.
This diagram illustrates the general mechanism of action for a radioimmunoconjugate. The antibody targets a specific receptor on the cancer cell surface, leading to internalization. Once inside the cell, the conjugate is trafficked to the lysosome, where the antibody is degraded, and the radiolabeled component can be retained, allowing for PET imaging.
Conclusion
The proper handling and storage of this compound are essential for its successful application in the development of targeted diagnostics and therapeutics. By following these guidelines, researchers can ensure the reliability and reproducibility of their experiments. The provided protocols offer a starting point for bioconjugation and radiolabeling, which should be optimized for each specific application. A thorough understanding of the stability of both the Dfo and BCN moieties will aid in the design of robust and effective bioconjugates.
References
Troubleshooting & Optimization
Troubleshooting low radiolabeling yield with Dfo-bcn
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low radiolabeling yield with Dfo-bcn.
Troubleshooting Guide: Low Radiolabeling Yield
Low radiochemical yield (RCY) is a common issue in the radiolabeling of this compound with Zirconium-89 (⁸⁹Zr). This guide provides a systematic approach to identify and resolve potential problems.
Isolate the Problem:
Before diving into specific troubleshooting steps, it is crucial to determine the stage at which the problem is occurring. The overall process can be broken down into two key stages:
-
Conjugation: The chemical reaction where the DFO chelator is attached to the BCN moiety.
-
Radiolabeling: The incorporation of the radioisotope (e.g., ⁸⁹Zr) into the DFO-chelate.
A low final yield could be due to inefficiencies in either or both of these stages.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is a typical radiochemical yield for ⁸⁹Zr-Dfo-bcn labeling?
A radiochemical yield of over 80% is generally considered good for ⁸⁹Zr labeling of Dfo-conjugates. However, yields can vary depending on the specific molecule, reaction conditions, and the scale of the reaction.[1]
Q2: How should I store my this compound conjugate?
For optimal long-term stability, this compound conjugates should be stored in a dry, dark environment at -20°C or below. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. The compound is generally stable enough for shipping at ambient temperatures for a few weeks.[2]
Troubleshooting Specific Issues
Q3: My radiolabeling yield is consistently low. What are the most common causes?
Several factors can contribute to low radiolabeling yields. The most common culprits include:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation.
-
Presence of Metal Contaminants: Trace metal impurities can compete with ⁸⁹Zr for the DFO chelator.
-
Degradation of this compound: The this compound conjugate may degrade during storage or the reaction itself.
-
Incorrect Reagent Concentrations: The molar ratio of the reactants plays a significant role in the reaction efficiency.
-
Suboptimal Temperature or Incubation Time: The reaction may not have proceeded to completion.
Q4: I suspect my this compound has degraded. How can I check for this?
The stability of the BCN moiety can be a concern. It is known to be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of inactive byproducts.[2][3] You can assess the integrity of your this compound conjugate using techniques like HPLC or mass spectrometry to look for degradation products.
Q5: What is the optimal pH for ⁸⁹Zr labeling of this compound?
The optimal pH for ⁸⁹Zr labeling of DFO conjugates is typically in the range of 6.8 to 7.2.[4] Deviations from this range can significantly impact the radiochemical yield. It is crucial to carefully adjust and monitor the pH of the reaction mixture.
Q6: How do metal contaminants affect the radiolabeling reaction?
Trace metal ions in your reagents or buffers can compete with ⁸⁹Zr for binding to the DFO chelator, leading to lower incorporation of the desired radioisotope. Using metal-free buffers and high-purity reagents is essential.[4]
Q7: Can the choice of buffer impact my radiolabeling yield?
Yes, the buffer system can influence the radiolabeling efficiency. While various buffers like PBS, HEPES, and TRIS-HCl have been used, chelex-treated PBS has been shown to provide optimal results in some cases.[5] Buffers containing citrate (B86180) should be avoided as they can interfere with the labeling process.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to ⁸⁹Zr-Dfo-bcn radiolabeling to help you optimize your experiments.
Table 1: Effect of Reaction Conditions on Radiochemical Yield (RCY) of ⁸⁹Zr-DFO Conjugates
| Parameter | Condition 1 | RCY (%) | Condition 2 | RCY (%) | Reference(s) |
| pH | 6.5 | Lower | 7.0-7.2 | >95 | [6] |
| Temperature | Room Temp (15 min) | <90 | 37°C (15 min) | Near-quantitative | [5] |
| Temperature | Room Temp (60 min) | Near-quantitative | 95°C | ~70 | [5][6] |
| Buffer | PBS (not chelexed) | Variable | Chelexed-PBS | Optimal | [5] |
| Buffer | HEPES | Variable | TRIS-HCl | Variable | [5] |
| Dfo-conjugate mass | 10 µg | >80 | 100 µg | ~97 | [7] |
Table 2: Stability of BCN Moiety under Various Conditions
| Condition | Stability | Degradation Products | Reference(s) |
| Acidic pH | Labile | Vinyl alcohol, ketone species | [2][3] |
| Neutral pH | Generally stable | - | [2] |
| Presence of Thiols (e.g., GSH) | Reactive | Thiol-yne addition products | [2] |
| Storage (-20°C, dark, dry) | Stable | - | [2] |
Experimental Protocols
Protocol 1: Step-by-Step ⁸⁹Zr Radiolabeling of this compound
This protocol provides a general guideline for the radiolabeling of this compound with ⁸⁹Zr. Optimization may be required for specific constructs.
-
Preparation of Reagents:
-
Prepare a stock solution of your this compound conjugate in a suitable buffer (e.g., chelex-treated PBS, pH 7.4).
-
Obtain a solution of ⁸⁹Zr-oxalate in oxalic acid.
-
Prepare a solution of 1 M sodium carbonate for pH adjustment.
-
Prepare a quenching solution of 50 mM DTPA.
-
-
pH Adjustment of ⁸⁹Zr Solution:
-
In a microcentrifuge tube, carefully add the ⁸⁹Zr-oxalate solution.
-
Slowly add 1 M sodium carbonate solution dropwise while monitoring the pH with pH paper or a calibrated pH meter until the pH reaches 6.8-7.2.
-
-
Radiolabeling Reaction:
-
Add the pH-adjusted ⁸⁹Zr solution to the this compound conjugate solution.
-
Gently mix the reaction mixture.
-
Incubate the reaction at 37°C for 30-60 minutes. Incubation at room temperature for 60 minutes can also yield good results.[5]
-
-
Quenching the Reaction:
-
After the incubation period, add a small volume of 50 mM DTPA solution to the reaction mixture to chelate any unbound ⁸⁹Zr.
-
-
Quality Control (Radio-TLC):
-
Spot a small aliquot of the reaction mixture onto a radio-TLC strip.
-
Develop the TLC strip using an appropriate mobile phase (e.g., 50 mM DTPA solution).
-
Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁸⁹Zr-Dfo-bcn should remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level, purify the radiolabeled conjugate using a size-exclusion column (e.g., PD-10) to remove unincorporated ⁸⁹Zr and other small molecule impurities.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the radiolabeling of this compound with Zirconium-89.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low radiolabeling yield with this compound.
References
- 1. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of the Synthesis and Cell Labelling Conditions for [89Zr]Zr-oxine and [89Zr]Zr-DFO-NCS: a Direct In Vitro Comparison in Cell Types with Distinct Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Dfo-bcn Antibody Conjugate Aggregation: A Technical Support Guide
The conjugation of the bifunctional chelator desferrioxamine (Dfo) containing a bicyclononyne (bcn) moiety to antibodies is a critical step in the development of antibody-drug conjugates (ADCs) and radioimmunoconjugates. However, a significant challenge encountered during and after this process is the aggregation of the final conjugate. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and mitigate aggregation issues, ensuring the stability and efficacy of their Dfo-bcn antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound antibody conjugate aggregation?
A1: Aggregation of this compound antibody conjugates is a multifaceted issue stemming from several factors:
-
Increased Hydrophobicity: The this compound moiety, along with certain drug payloads, is often hydrophobic. Its conjugation to the antibody increases the overall hydrophobicity of the protein, leading to self-association to minimize exposure to the aqueous environment.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody increases the likelihood of hydrophobic interactions and subsequent aggregation.[4][5]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer play a crucial role in protein stability.[4] Performing the conjugation reaction near the antibody's isoelectric point can significantly increase aggregation.[2] The use of organic co-solvents like DMSO to dissolve the this compound linker can also induce aggregation if not used at minimal concentrations.[3][6]
-
Conformational Instability: The chemical reactions involved in conjugation can cause partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.[1][7]
-
Storage and Handling: Factors such as elevated temperatures, freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can compromise the stability of the conjugate and lead to aggregation.[1]
Q2: How can I proactively prevent aggregation during the conjugation process?
A2: Proactive measures during the conjugation reaction are key to minimizing aggregation:
-
Optimize Conjugation Chemistry: Employing site-specific conjugation technologies can result in a more homogeneous product with a defined DAR, which often enhances stability.[8][9]
-
Control the DAR: Aim for the lowest DAR that still provides the desired efficacy to reduce the overall hydrophobicity of the conjugate.[4]
-
Buffer Selection: Conduct the conjugation in a buffer that maintains a pH well away from the antibody's isoelectric point. A buffer screening study to identify the optimal pH and salt concentration is highly recommended.[2][10]
-
Minimize Co-solvents: If an organic solvent is necessary to dissolve the this compound reagent, use the lowest possible concentration (typically under 5% v/v).[3]
-
Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during the conjugation process physically separates the newly formed hydrophobic ADCs, preventing them from interacting and aggregating.[2][3]
Q3: What role do excipients play in preventing aggregation of this compound antibody conjugates?
A3: Excipients are critical components in the formulation of antibody conjugates for enhancing their stability.[11] They can be included in the final formulation buffer to prevent aggregation during storage.[12] Key classes of excipients include:
-
Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the antibody structure during freezing and lyophilization.[4]
-
Amino Acids (e.g., arginine, glycine, histidine): These can suppress aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches.[13]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents are highly effective at preventing aggregation by reducing surface tension and shielding exposed hydrophobic regions of the antibody.[4][11][13]
Troubleshooting Guide: Addressing Aggregation Issues
This section provides a structured approach to identifying and resolving aggregation problems with your this compound antibody conjugates.
Issue 1: Immediate Aggregation or Precipitation Observed During/Post-Conjugation
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI).[2] |
| High Concentration of Organic Co-solvent | Reduce the final concentration of the organic solvent (e.g., DMSO) to less than 5% (v/v).[3] Consider using a water-soluble linker if available.[6] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[4] |
| Antibody Concentration Too High | Reduce the concentration of the antibody during the conjugation reaction.[6] |
Issue 2: Gradual Increase in Aggregation During Storage
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Inadequate Formulation Buffer | Reformulate the conjugate in a buffer containing stabilizing excipients such as polysorbate 80, sucrose, or arginine.[4] Consider using commercially available ADC-stabilizing buffers.[14] |
| Improper Storage Temperature | Store the conjugate at the recommended temperature (typically 2-8°C). Avoid repeated freeze-thaw cycles.[1] |
| Light Exposure | Protect the conjugate from light, especially if the payload is photosensitive.[1] |
| Mechanical Stress | Handle the conjugate solution gently. Avoid vigorous vortexing or shaking. |
Quantitative Data on Formulation Effects
The choice of formulation buffer has a significant impact on the stability of antibody conjugates. The following table summarizes the effect of a stabilizing buffer on aggregation compared to a standard phosphate-buffered saline (PBS) after lyophilization.
| Antibody-Drug Conjugate (ADC) | Buffer | Aggregation Increase After Lyophilization |
| Various ADCs | PBS | 1-5% |
| Various ADCs | ADC-Stabilizing Buffer | Minimal to no increase |
| (Data summarized from CellMosaic Inc. Application Note AN201901)[14] |
Furthermore, the hydrophilicity of the payload-linker can dramatically affect aggregation under thermal stress.
| Conjugate | Storage Condition | Aggregation Level |
| Trastuzumab-MMAE (DAR 8) | 2 days at +4°C | Moderate |
| Trastuzumab-MMAE (DAR 8) | 2 days at +40°C | >95% |
| Trastuzumab-MMAU (more hydrophilic, DAR 8) | 2 days at +40°C | ~2% |
| (Data summarized from a study on hydrophilic auristatin glycoside payloads)[15] |
Experimental Protocol: Buffer Screening for Reduced Aggregation
This protocol outlines a method for screening different buffer formulations to identify the optimal conditions for minimizing aggregation of a this compound antibody conjugate.
Objective: To determine the effect of pH and excipients on the aggregation of a this compound antibody conjugate using Size Exclusion Chromatography (SEC).
Materials:
-
Purified this compound antibody conjugate
-
Buffer components (e.g., sodium phosphate, sodium citrate, histidine)
-
Excipients (e.g., sucrose, arginine, polysorbate 20)
-
Dialysis or diafiltration device (e.g., centrifugal filters)
-
SEC-HPLC system with a suitable column for antibody analysis
-
UV detector
Procedure:
-
Prepare a Panel of Formulation Buffers:
-
pH Screening: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.5). Common buffers include citrate, histidine, and phosphate.
-
Excipient Screening: For the most promising pH identified, prepare buffers containing different excipients or combinations thereof (e.g., 250 mM sucrose, 150 mM arginine, 0.02% polysorbate 20).
-
-
Buffer Exchange:
-
Divide the purified this compound antibody conjugate into aliquots.
-
Exchange the buffer of each aliquot into one of the prepared formulation buffers using dialysis or diafiltration.
-
Normalize the final concentration of the conjugate in each buffer.
-
-
Initial Aggregation Analysis (T=0):
-
Immediately after buffer exchange, analyze an aliquot from each formulation by SEC-HPLC to determine the initial percentage of high molecular weight species (aggregates).
-
-
Accelerated Stability Study:
-
Incubate the remaining samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks) to induce stress. A control set should be stored at the recommended temperature (e.g., 4°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., weekly), withdraw samples from both the stressed and control conditions.
-
Analyze the samples by SEC-HPLC to quantify the percentage of aggregates.
-
-
Data Analysis:
-
Compare the rate of aggregate formation in each formulation under both stressed and control conditions.
-
The optimal buffer is the one that shows the lowest level of aggregation over time, particularly under thermal stress.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation issues with this compound antibody conjugates.
Caption: Troubleshooting workflow for this compound antibody conjugate aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Antibody Conjugation with DFO - CD BioGlyco [bioglyco.com]
- 9. genovis.com [genovis.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 12. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dfo-bcn Click Chemistry
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for Dfo-bcn click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry?
This compound click chemistry is a specific type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It involves the reaction between Desferrioxamine (Dfo), a chelator often used for radiolabeling with metals like Zirconium-89, and an azide-modified molecule. The "bcn" (bicyclo[6.1.0]nonyne) is a strained alkyne functional group attached to the Dfo, which reacts selectively with an azide (B81097) to form a stable triazole linkage.[1][2] This reaction is classified as "click chemistry" because it is high-yielding, bioorthogonal (does not interfere with biological systems), and occurs under mild aqueous conditions without the need for a cytotoxic copper catalyst.[1][2]
Q2: Why is this reaction useful in drug development and research?
The primary advantage of this compound click chemistry is its ability to conjugate the powerful Dfo chelator to biomolecules (like antibodies, peptides, or nanoparticles) in a precise and gentle manner. Once conjugated, the Dfo can be used to chelate radiometals, creating radiopharmaceuticals for applications like Positron Emission Tomography (PET) imaging. The copper-free nature of the reaction is crucial for preserving the integrity and function of sensitive biomolecules.[3]
Q3: What are the key parameters that influence the success of the this compound conjugation?
The success of the reaction is primarily influenced by:
-
pH: The reaction rate can be pH-dependent.
-
Temperature: Higher temperatures can increase the reaction rate.
-
Solvent: The choice of solvent affects reactant solubility and stability.
-
Concentration of Reactants: Higher concentrations can lead to faster reactions.
-
Purity of Reactants: Impurities can lead to side reactions or inhibition.
-
Presence of Competing Reagents: BCN can react with other nucleophiles, such as thiols.
Q4: Which is more reactive, BCN or DBCO?
The relative reactivity depends on the azide partner. While DBCO (dibenzocyclooctyne) is often considered more reactive and is very common, BCN has a smaller size and is less lipophilic, which can be advantageous in certain biological applications.[4] For some azides, particularly electron-poor ones, BCN can exhibit faster reaction kinetics. The choice between them involves a trade-off between reaction speed, stability, and the specific requirements of the experiment.[4][5]
Reaction Optimization & Data
Optimizing the reaction conditions is critical for achieving high yields and purity. The following tables summarize key parameters.
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5 | A slightly basic pH often improves reaction rates. Buffers like HEPES may offer faster kinetics than PBS.[5][6] |
| Temperature | 25°C - 37°C | Increasing the temperature from room temperature to 37°C can accelerate the reaction, provided the biomolecule is stable.[6][7] |
| Solvent | Aqueous Buffers (PBS, HEPES), DMSO, DMF | For biomolecules, aqueous buffers are preferred. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants, but the final concentration should be minimized (typically <10-20%) to avoid protein denaturation.[1][8] |
| Reactant Ratio | 1.1 - 5 equivalents excess of one reagent | Using a slight excess of the less expensive or more soluble component can help drive the reaction to completion.[5][6] For antibody conjugations, a 5-10 molar excess of the this compound linker to the azide-modified antibody is common.[9] |
| Reactant Conc. | 50 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. The optimal concentration depends on the specific reactants and their solubility.[5] |
Table 2: Comparative Reactivity of Strained Alkynes
| Strained Alkyne | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 1.0 | Smaller, less hydrophobic than DBCO. Rate is highly dependent on azide partner.[4][10] |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | Generally fast, but can be less stable and more hydrophobic. Can react with thiols.[11] |
| BARAC | ~1.0 | High reactivity but may exhibit non-specific labeling with thiols in cell lysates.[12] |
| TCO (trans-cyclooctene) | ~1 - 10⁶ (with tetrazines) | Used in IEDDA reactions, not SPAAC. Extremely fast kinetics.[2][10] |
Note: Rate constants are approximate and can vary significantly based on the specific azide, solvent, and temperature.
Troubleshooting Guide
// Start Node start [label="Low Yield or\nIncomplete Reaction?", shape=diamond, fillcolor="#FBBC05"];
// Potential Causes cause1 [label="Suboptimal Conditions\n(pH, Temp, Solvent)"]; cause2 [label="Low Reactant\nConcentration"]; cause3 [label="Reactant Degradation\n(this compound or Azide)"]; cause4 [label="Side Reaction with Thiols"]; cause5 [label="Steric Hindrance"];
// Solutions sol1 [label="Optimize Conditions:\n- Adjust pH to 7.5-8.5\n- Increase Temp to 37°C\n- Screen buffers (HEPES)\n- Use co-solvent (DMSO) for solubility", fillcolor="#FFFFFF"]; sol2 [label="Increase concentration of the\nlimiting reagent or use a\nslight molar excess (2-5x)\nof the other reagent.", fillcolor="#FFFFFF"]; sol3 [label="Check reactant purity/age.\nStore this compound and azide\nreagents properly (e.g., at -20°C,\nprotected from light/moisture).", fillcolor="#FFFFFF"]; sol4 [label="If thiols (e.g., from Cysteine)\nare present, add a blocking\nagent or a scavenger like\nβ-mercaptoethanol (β-ME).", fillcolor="#FFFFFF"]; sol5 [label="If possible, redesign linker\non the azide partner to\nincrease distance between\nthe azide and bulky groups.", fillcolor="#FFFFFF"];
// Connections start -> cause1 [label="Check"]; start -> cause2 [label="Check"]; start -> cause3 [label="Check"]; start -> cause4 [label="Check"]; start -> cause5 [label="Check"];
cause1 -> sol1 [style=dashed]; cause2 -> sol2 [style=dashed]; cause3 -> sol3 [style=dashed]; cause4 -> sol4 [style=dashed]; cause5 -> sol5 [style=dashed]; } this compound Reaction Troubleshooting Flowchart
Issue 1: Low or No Product Formation
-
Potential Cause: Your this compound or azide-containing molecule may have degraded.
-
Solution: Ensure the purity and integrity of your starting materials. Store reagents as recommended by the supplier, typically at -20°C or -80°C, protected from moisture and light. Run a small-scale control reaction with fresh, known-good reagents if possible.[6]
-
-
Potential Cause: The concentration of one or both reactants is too low.
-
Solution: SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the azide and the alkyne. Increase the concentration of the reactants if solubility allows.[6]
-
-
Potential Cause: Steric hindrance near the azide or BCN moiety is preventing the reaction.
Issue 2: Slow Reaction Rate
-
Potential Cause: The reaction conditions (pH, temperature, solvent) are not optimal.
-
Potential Cause: The chosen azide is not very reactive.
-
Solution: The electronic properties of the azide can influence reaction kinetics. If you have flexibility in your system, consider using a more electron-deficient azide, which can accelerate the reaction with BCN.
-
Issue 3: Presence of Side Products / Difficulty in Purification
-
Potential Cause: The BCN group is reacting with free thiols (e.g., from cysteine residues in a protein).
-
Solution: This is a known side reaction for strained alkynes.[1] If your reaction mixture contains free thiols, consider adding a scavenger like β-mercaptoethanol (β-ME) to suppress this side reaction.[1] Alternatively, cap free thiols with a reagent like N-ethylmaleimide (NEM) prior to the click reaction.
-
-
Potential Cause: The polarity of the final product is very similar to the unreacted starting materials.
-
Solution: Optimize your purification method. For HPLC, try a different solvent gradient or a different stationary phase (e.g., C18 vs. C8). For biomolecules, size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A for antibodies) can be effective for removing small-molecule reagents.[7][9]
-
Experimental Protocol: General this compound Conjugation
This protocol provides a general guideline for conjugating an azide-modified protein with a this compound linker. It should be optimized for your specific application.
// Workflow Path p1 -> r1; p2 -> r1; r1 -> r2 -> r3 -> u1 -> a1 -> a2 (B175372) -> a3; } General Experimental Workflow
Materials:
-
Azide-modified protein/molecule in a suitable buffer (e.g., HEPES or PBS, pH 7.2-8.0).
-
This compound (or a PEGylated version like Dfo-PEG-bcn for improved solubility).
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., SEC column, centrifugal filters with appropriate MWCO, or dialysis cassettes).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous DMSO.
-
Ensure your azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the desired reaction buffer. Avoid buffers containing sodium azide, as it will compete with your molecule.[13]
-
-
Reaction Setup:
-
To the solution of your azide-modified protein, slowly add the this compound stock solution to achieve the desired molar excess (e.g., 5-10 equivalents).
-
Gently mix. Ensure the final concentration of DMSO is below a level that would denature your protein (typically <10% v/v).[9]
-
-
Incubation:
-
Monitoring (Optional but Recommended):
-
If possible, monitor the reaction progress by taking aliquots at various time points and analyzing them via LC-MS to observe the mass shift corresponding to the this compound addition. For proteins, SDS-PAGE can sometimes show a mobility shift.
-
-
Purification:
-
Once the reaction is complete, remove the unreacted this compound and any reaction byproducts.
-
For proteins: Size-exclusion chromatography (SEC) is a highly effective method. Alternatively, repeated buffer exchange using centrifugal filters or dialysis can be used.[9]
-
-
Characterization:
-
Confirm the successful conjugation using mass spectrometry to verify the expected mass increase.
-
Analyze the purity of the final Dfo-conjugated product by HPLC or SDS-PAGE.
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. Site-Specific Antibody Conjugation with DFO - CD BioGlyco [bioglyco.com]
- 4. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing In Vivo Instability of ⁸⁹Zr-DFO-BCN Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo instability of ⁸⁹Zr-DFO-BCN conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of in vivo instability with ⁸⁹Zr-DFO conjugates?
A1: The primary issue stems from the incomplete coordination of the Zirconium-89 (⁸⁹Zr) metal ion by the desferrioxamine (DFO) chelator. DFO is a hexadentate chelator, meaning it provides six coordination sites for the metal ion. However, Zr⁴⁺ ideally requires an eight-coordinate environment. This unsaturated coordination sphere leaves the ⁸⁹Zr susceptible to transchelation by endogenous proteins or ions in vivo.[1][2] The released, osteophilic ⁸⁹Zr⁴⁺ cation then tends to accumulate in the bone matrix.[3][4][5]
Q2: What are the common observable consequences of this instability in my experiments?
A2: The most significant consequence is the non-specific uptake of radioactivity in the bones of animal models, which can be as high as 10 %ID/g.[4][5] This can complicate the interpretation of PET imaging data, particularly when assessing bone metastases, and may lead to an overestimation of the radiation dose to the bone marrow.[6] You may also observe what appears to be poor tumor-to-background ratios in your imaging studies, as the background signal from bone uptake increases over time.
Q3: How can I assess the stability of my ⁸⁹Zr-DFO-BCN conjugate?
A3: A combination of in vitro and in vivo methods is recommended:
-
In Vitro Serum Stability: Incubate the radioimmunoconjugate in human or mouse serum at 37°C for several days and monitor for dissociation of ⁸⁹Zr.[1][2][7]
-
Chelator Challenge Assays: Challenge the conjugate with a strong competing chelator like EDTA or other metal ions and measure the extent of ⁸⁹Zr transchelation over time.[1][5][8]
-
In Vivo Biodistribution Studies: Administer the conjugate to healthy mice and perform tissue harvesting at various time points to quantify the percent injected dose per gram (%ID/g) in different organs, with a particular focus on the femur and other bones.[1][9]
-
PET/CT Imaging: Conduct longitudinal PET/CT imaging in tumor-bearing animal models to visually track the biodistribution and identify any off-target accumulation in the bone.[10][11]
Q4: Are there more stable alternatives to the DFO chelator for ⁸⁹Zr?
A4: Yes, extensive research has led to the development of several alternative chelators that provide a more stable coordination environment for ⁸⁹Zr. These include:
-
DFO* and its derivatives (e.g., DFOcyclo*): These are extended versions of DFO that offer octadentate coordination, leading to significantly lower bone uptake in vivo.[6][10][11][12]
-
Hydroxypyridinone (HOPO) based chelators: These have shown to match or surpass the stability of ⁸⁹Zr-DFO in various experiments.[3][4][7]
-
DOTA: While traditionally used for other radiometals, DOTA has been investigated as a stable chelator for ⁸⁹Zr, demonstrating excellent stability against EDTA transchelation.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High bone uptake in PET images and biodistribution data. | Inherent instability of the ⁸⁹Zr-DFO complex leading to ⁸⁹Zr release.[3][4][6] | Consider using a more stable, octadentate chelator such as DFO* or a HOPO-based chelator for conjugation.[7][10] |
| Low radiochemical yield during labeling. | Suboptimal reaction conditions (pH, temperature, time). Presence of competing metal ions in buffers. Low chelator-to-antibody ratio. | Ensure all buffers are metal-free by treating with Chelex-100 resin.[2] Optimize radiolabeling pH to 6.5-8.0.[4] Increase incubation time or temperature (up to 37°C).[14][15] Verify the chelator-to-antibody ratio.[16] |
| Radioimmunoconjugate aggregation. | The use of certain bifunctional linkers, such as phenyl-isothiocyanate, can sometimes cause aggregation.[6] | Purify the conjugate using size-exclusion chromatography to remove aggregates before in vivo use.[4][6] |
| Inconsistent results between batches. | Variability in the number of chelators conjugated per antibody. Inconsistent purification of the final product. | Standardize the conjugation protocol, including the molar ratio of chelator to antibody.[15][16] Implement rigorous quality control steps, including determination of radiochemical purity and immunoreactivity for each batch. |
Quantitative Data Comparison
Table 1: In Vitro Stability of ⁸⁹Zr-Complexes in the Presence of EDTA
| Chelator | Conditions | % Intact Complex after 7 days | Reference |
| DFO | 1000-fold molar excess EDTA, pH 7 | ~40% | [8] |
| DFO | 100-fold molar excess EDTA, pH 7 | ~65% | [5][17] |
| DFO | 1000-fold molar excess EDTA | Significantly higher than DFO | [18] |
| DFOcyclo | 1000-fold molar excess EDTA | Significantly higher than DFO | [18] |
| HOPO | 100-fold molar excess EDTA, pH 7 | >99% | [5] |
| DOTA-GA | EDTA Challenge | >94% | [13] |
| FSC | 1000-fold molar excess EDTA, pH 7 | ~95% | [8] |
Table 2: In Vivo Bone Uptake of Different ⁸⁹Zr-Trastuzumab Conjugates
| Conjugate | Animal Model | Time Point | Femur Uptake (%ID/g) | Reference |
| [⁸⁹Zr]Zr-DFO-Trastuzumab | SKOV-3 tumor-bearing mice | 168 h | 4.5 ± 0.6 | [12][18] |
| [⁸⁹Zr]Zr-DFO-Trastuzumab | SKOV-3 tumor-bearing mice | 168 h | 2.0 ± 0.3 | [12][18] |
| [⁸⁹Zr]Zr-DFOcyclo-Trastuzumab | SKOV-3 tumor-bearing mice | 168 h | 1.5 ± 0.3 | [12][18] |
| [⁸⁹Zr]Zr-DFO-NCS-Trastuzumab | N87 tumor-bearing mice | 144 h | Lower for DFO* conjugates | [10] |
| [⁸⁹Zr]Zr-DFO*-NCS-Trastuzumab | N87 tumor-bearing mice | 144 h | Lower than DFO conjugates | [10] |
Experimental Protocols
Protocol 1: Radiolabeling of DFO-BCN Conjugated Antibody with ⁸⁹Zr
-
Preparation:
-
Prepare a 2-5 mg/mL solution of the this compound conjugated antibody in metal-free 0.5 M HEPES buffer (pH 7.4).[15]
-
Obtain [⁸⁹Zr]Zr-oxalate in 1M oxalic acid.
-
-
Neutralization of ⁸⁹Zr:
-
To the [⁸⁹Zr]Zr-oxalate solution, add 2M Na₂CO₃ to adjust the pH to between 7.0 and 7.5.[6]
-
-
Radiolabeling Reaction:
-
Purification:
-
Quality Control:
Protocol 2: In Vitro Serum Stability Assay
-
Incubation:
-
Time Points:
-
At various time points (e.g., 1, 24, 48, 72, and 168 hours), take an aliquot of the serum mixture.
-
-
Analysis:
Protocol 3: In Vivo Biodistribution Study in Mice
-
Animal Model:
-
Use healthy, non-tumor-bearing mice (e.g., C57Bl/6).[1]
-
-
Injection:
-
Inject a known amount of the ⁸⁹Zr-labeled antibody conjugate (typically 1-5 µg) intravenously via the tail vein.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 24, 72, and 144 hours post-injection), euthanize a cohort of mice.
-
Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, and femur).
-
-
Measurement and Calculation:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: In vivo instability pathway of ⁸⁹Zr-DFO-BCN conjugates.
References
- 1. Recent Advances in Zirconium-89 Chelator Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Race for Hydroxamate-Based Zirconium-89 Chelators [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET | springermedizin.de [springermedizin.de]
- 11. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of a Zirconium-89 Labeled Clickable DOTA Complex and Its Antibody Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.icr.ac.uk [repository.icr.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. ramogidagroup.weebly.com [ramogidagroup.weebly.com]
Preventing non-specific binding of Dfo-bcn labeled probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Dfo-bcn labeled probes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for this compound labeled probes?
Non-specific binding refers to the attachment of your this compound labeled probe to surfaces or molecules other than its intended target. This can be caused by various interactions, including hydrophobic, ionic, and other intermolecular forces. For this compound labeled probes, which are often used in sensitive applications like PET imaging, non-specific binding can lead to high background signals, reducing the signal-to-noise ratio and potentially leading to false-positive results or inaccurate quantification.[1]
Q2: What are the potential sources of non-specific binding specific to this compound labeled probes?
While general principles of non-specific binding apply, the unique chemistry of this compound probes can introduce specific challenges:
-
DFO Chelator: The desferrioxamine (DFO) chelator, used for radiolabeling with metals like Zirconium-89 (⁸⁹Zr), is a siderophore with a strong affinity for iron. It can potentially interact with iron-containing proteins or other metal-binding sites in your sample, leading to off-target accumulation.
-
BCN Moiety: The bicyclo[6.1.0]nonyne (BCN) group, used for "click" chemistry conjugation, is a strained alkyne. While designed for specific reactions with azides, it can exhibit some cross-reactivity with thiol groups present in cysteine residues of proteins, contributing to non-specific attachment.
-
Antibody/Probe Modification: The process of conjugating DFO and BCN to your probe (e.g., an antibody) can alter its surface properties, potentially exposing hydrophobic regions or changing its overall charge. These modifications can increase the probe's propensity for non-specific interactions.
Q3: What are the most common blocking agents and how do I choose the right one?
Blocking agents are used to saturate non-specific binding sites on your sample and solid supports (e.g., microplates, membranes).[2] Common options include:
-
Protein-based blockers: Bovine Serum Albumin (BSA), non-fat dry milk, casein, and normal serum are widely used.[2][3] The choice can depend on your specific system. For example, milk-based blockers should be avoided when detecting phosphoproteins.[1]
-
Commercial blocking buffers: These are often proprietary formulations designed to be protein-free and optimized for low background and high signal-to-noise ratios.[4][5]
The ideal blocking buffer should be tested empirically for your specific assay to achieve the highest signal-to-noise ratio.[6]
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a step-by-step approach to troubleshoot and mitigate non-specific binding of your this compound labeled probes.
Problem: High background signal observed in negative controls or areas expected to be negative.
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
Technical Support Center: Purification of Dfo-bcn Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Desferrioxamine (Dfo) and Bicyclononyne (BCN) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Dfo-bcn conjugates?
A1: The most common impurities include unreacted starting materials (Dfo and BCN-containing molecules), excess reagents and catalysts from the conjugation reaction, and potential side products. Side products can arise from the reaction of BCN with other nucleophiles present in the reaction mixture, especially thiols. Additionally, aggregation of the conjugate, particularly when working with biomolecules like antibodies, can be a significant impurity.
Q2: Which purification techniques are most suitable for this compound conjugates?
A2: The choice of purification technique depends on the specific properties of the conjugate, such as its size and hydrophobicity. Commonly used and effective methods include:
-
Size Exclusion Chromatography (SEC-HPLC): Ideal for separating the desired conjugate from smaller molecules like unreacted this compound and other reagents, especially when the conjugate is a large biomolecule like an antibody.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating molecules based on hydrophobicity. This can be useful for purifying smaller this compound conjugates and for removing hydrophobic impurities.[2]
-
Solid Phase Extraction (SPE): A versatile technique for sample cleanup and concentration. It can be used to remove salts and other small molecule impurities. The choice of the solid phase is critical and depends on the properties of the conjugate and impurities.[3][4]
Q3: How can I confirm the purity and identity of my final this compound conjugate?
A3: A combination of analytical techniques is recommended for comprehensive characterization.
-
Mass Spectrometry (MS): Provides the molecular weight of the conjugate, confirming successful conjugation and helping to identify any side products.[5]
-
HPLC (SEC and RP): Can be used to assess the purity of the sample by separating the conjugate from impurities. The peak area of the desired conjugate relative to the total peak area gives an estimation of purity.
-
UV-Vis Spectroscopy: Can be used to quantify the concentration of the conjugate, especially if either the Dfo, BCN, or the conjugated biomolecule has a characteristic absorbance.
Q4: What are the key considerations for maintaining the stability of this compound conjugates during purification?
A4: BCN is known to be unstable under acidic conditions, which can lead to hydration of the alkyne moiety. Therefore, it is crucial to avoid low pH buffers during purification. It is also important to consider the stability of the biomolecule if one is conjugated. For example, antibodies can be sensitive to extreme pH and organic solvents. Storage conditions after purification are also critical; conjugates are often stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound Conjugate
| Possible Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH.[6] Use analytical techniques like LC-MS to monitor the reaction progress. |
| Loss of Product During Purification | Select the most appropriate purification method for your conjugate's properties. For example, if your conjugate is small, SEC might not be the best choice. Optimize the purification protocol, such as the gradient in RP-HPLC or the wash and elution steps in SPE. |
| Product Instability | As mentioned in the FAQs, avoid acidic conditions that can degrade the BCN moiety. Ensure the chosen purification buffers and conditions are compatible with the stability of the entire conjugate, including any biomolecules. |
| Precipitation/Aggregation | If working with protein conjugates, ensure the buffer conditions (pH, ionic strength) are optimal to maintain protein solubility. The addition of non-ionic detergents in low concentrations might help in some cases. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | If impurities are significantly different in size from the conjugate (e.g., small molecule this compound and a large antibody conjugate), SEC-HPLC is highly effective.[1] For smaller conjugates, RP-HPLC or SPE with an appropriate stationary phase can be used. |
| Side Products | The formation of side products often requires a high-resolution purification technique like RP-HPLC for separation.[2] Characterize the side products using mass spectrometry to understand their origin and optimize the reaction to minimize their formation. |
| Conjugate Aggregates | SEC-HPLC is the primary method for removing aggregates.[1] Optimize the mobile phase composition to ensure proper separation of monomeric and aggregated forms. |
| Process-related Impurities (e.g., catalysts, reagents) | Dialysis or buffer exchange using spin columns can be effective for removing small molecule impurities before final polishing steps. SPE can also be tailored to remove specific types of process-related impurities.[3] |
Quantitative Data Summary
The following tables provide representative data for the purification of bioconjugates, which can be used as a benchmark for this compound conjugate purification.
Table 1: Comparison of Purification Methods for Antibody Conjugates
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC-HPLC) | >95%[7] | 40-60%[8] | Excellent for removing small molecule impurities and aggregates. | Can be time-consuming and may lead to dilution of the sample. |
| Reversed-Phase HPLC (RP-HPLC) | >95%[9] | Variable, depends on sample | High resolution for separating closely related species. | Organic solvents may denature sensitive biomolecules. |
| Solid Phase Extraction (SPE) | Dependent on method | >80% | Rapid and efficient for sample cleanup and concentration. | Lower resolution compared to HPLC methods. |
Table 2: Influence of Reaction Conditions on Conjugation Efficiency
| Parameter | Condition | Observed Effect on Yield/Purity |
| Reactant Molar Ratio (BCN:Azide) | 1:1 to 10:1 | Increasing the excess of one reactant can drive the reaction to completion but may require more rigorous purification to remove the excess. An optimal ratio minimizes unreacted starting materials. |
| pH | 6.5 - 8.5 | pH can influence the reactivity of functional groups and the stability of the reactants and product. For BCN, avoiding acidic pH is critical to prevent alkyne hydration. |
| Reaction Time | 1 - 24 hours | Longer reaction times can lead to higher yields but also increase the potential for side reactions and product degradation. The reaction should be monitored to determine the optimal time.[10] |
Experimental Protocols
Protocol 1: Purification of an Antibody-Dfo-bcn Conjugate using SEC-HPLC
-
System Preparation:
-
Equilibrate a size exclusion column (e.g., SRT SEC-300 or similar) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be filtered and degassed.
-
-
Sample Preparation:
-
After the conjugation reaction, centrifuge the sample at 10,000 x g for 5 minutes to remove any large aggregates or precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm (for the antibody) and potentially another wavelength if the this compound moiety has a distinct absorbance.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak, which should be the purified conjugate. The first major peak is typically the conjugate, followed by smaller peaks for unreacted materials and other low molecular weight impurities.
-
-
Analysis:
-
Analyze the collected fractions for purity using analytical SEC-HPLC and confirm the identity and integrity of the conjugate by mass spectrometry.
-
Protocol 2: Purification of a Small Molecule this compound Conjugate using RP-HPLC
-
System Preparation:
-
Equilibrate a C18 reversed-phase column with a mobile phase mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a suitable buffer (e.g., 0.1% formic acid, but be cautious with pH due to BCN stability). A neutral pH buffer system might be preferable.
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the conjugate using a gradient of increasing organic solvent concentration. The gradient profile should be optimized to achieve the best separation of the desired product from impurities.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the peak of the purified conjugate.
-
-
Solvent Removal and Analysis:
-
Remove the solvent from the collected fraction, for example, by lyophilization or rotary evaporation.
-
Analyze the final product for purity and identity using analytical RP-HPLC and mass spectrometry.
-
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound conjugates.
Caption: A decision tree for troubleshooting low yield in this compound conjugate purification.
Caption: Logical relationship between purification methods and the types of impurities they remove.
References
- 1. shodex.com [shodex.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. veeprho.com [veeprho.com]
- 5. Quantification of bifunctional diethylenetriaminepentaacetic acid derivative conjugation to monoclonal antibodies by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aboligo.com [aboligo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. broadpharm.com [broadpharm.com]
Overcoming steric hindrance in Dfo-bcn bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Desferrioxamine (Dfo) and Bicyclo[6.1.0]nonyne (BCN) bioconjugation, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Dfo-bcn conjugation yield is significantly lower than expected. What are the primary causes related to steric hindrance?
Low or no conjugation yield is a common issue that can often be attributed to steric hindrance, where the bulky structures of the Dfo-chelator complex, the BCN moiety, and the biomolecules themselves prevent the reactive groups from approaching each other effectively.
Possible Causes & Recommended Solutions:
-
Inaccessible Reactive Sites: The target functional group (e.g., an azide (B81097) on a modified antibody) may be located in a sterically crowded region of the biomolecule, preventing the this compound construct from accessing it.
-
Solution 1: Introduce a Spacer Arm. Utilize a this compound linker with a longer and more flexible spacer, such as polyethylene (B3416737) glycol (PEG). A flexible linker can navigate around bulky domains and provide the necessary distance for the reaction to occur.
-
Solution 2: Optimize Conjugation Site. If possible, choose a more accessible site on the biomolecule for introducing the reactive handle. Site-specific conjugation techniques, such as modifying glycans or engineering specific amino acid residues, can provide better control over the conjugation location.[1]
-
-
Steric Clash Between Conjugation Partners: The inherent size of both the this compound molecule and the target biomolecule (e.g., an antibody) can physically block the reactive ends from coming into proximity.
-
Solution: Optimize Linker Length. Experiment with a range of linker lengths. While a longer linker can overcome steric hindrance, an excessively long linker might lead to other issues, such as increased aggregation or reduced stability.[2][3] A systematic approach to test different linker lengths is often necessary to find the optimal balance.
-
Q2: I am observing a loss of biological activity in my protein after conjugation. Could this be related to steric hindrance?
Yes, a decrease in biological activity is a potential side effect of bioconjugation, and steric hindrance can be a contributing factor.
Possible Causes & Recommended Solutions:
-
Conjugation Near Active Site: If the conjugation occurs at or near the active site of a protein or the antigen-binding site of an antibody, the bulky this compound molecule can block substrate or antigen binding.
-
Solution 1: Site-Specific Conjugation. Employ site-specific conjugation methods to direct the this compound to a location far from the active or binding sites, such as the Fc region of an antibody.[1][4] Glycan remodeling is one effective technique for achieving this.[1]
-
Solution 2: Characterize the Conjugate. Confirm that the conjugation has not induced significant conformational changes in the biomolecule using techniques like circular dichroism (CD) spectroscopy.
-
Q3: How do I choose the right linker to minimize steric hindrance in my this compound conjugation?
The choice of linker is critical for the success of the conjugation reaction and the functionality of the final conjugate.[5]
Key Considerations for Linker Selection:
-
Length and Flexibility: As mentioned, longer and more flexible linkers like PEG are often used to create distance and reduce steric clash between the conjugated molecules.
-
Hydrophilicity: Hydrophilic linkers can improve the solubility of the conjugate and prevent aggregation, which can be a problem when working with large, hydrophobic molecules.
-
Stability: The linker must be stable in the experimental conditions and, if intended for in vivo use, in biological fluids.
Q4: Are there any side reactions I should be aware of when using BCN linkers?
Yes, BCN is known to react with thiols present in free cysteine residues on proteins in an azide-independent manner. This can lead to non-specific labeling and heterogeneous products.
Recommended Solution:
-
Thiol Blocking: Before performing the conjugation with the BCN-reagent, it is advisable to block any free thiol groups on the protein. This can be achieved by treating the protein with a thiol-reactive agent like iodoacetamide (B48618) (IAM).
Quantitative Data Summary
The efficiency of Dfo conjugation and subsequent radiolabeling can be influenced by the molar ratio of the chelator used in the reaction. The following table summarizes data from studies on the conjugation of Dfo and the similar Dfo* chelator to the antibody Trastuzumab for Zirconium-89 radiolabeling.
| Chelator-Antibody Conjugate | Molar Ratio (Chelator:Antibody) | Resulting Chelator/Antibody Ratio | Reference |
| DFO-pPhe-NCS to Trastuzumab | 3:1 | 0.9 ± 0.1 | [6] |
| DFO-pPhe-NCS to Trastuzumab | 3:1 | 0.6 ± 0.1 | [6] |
| DFO-pPhe-NCS to Rituximab | 3:1 | 1.3 ± 0.1 | [6] |
| DFO-pPhe-NCS to Rituximab | 3:1 | 0.8 ± 0.1 | [6] |
| T5 (DFO to Trastuzumab) | 5:1 | Not specified | [7] |
| T10 (DFO to Trastuzumab) | 10:1 | Not specified | [7] |
| T20 (DFO to Trastuzumab) | 20:1 | Not specified | [7] |
| T60 (DFO to Trastuzumab) | 60:1 | Not specified | [7] |
| T200 (DFO to Trastuzumab) | 200:1 | Not specified | [7] |
Note: Increasing the molar excess of DFO in the conjugation reaction can lead to higher chelator-to-antibody ratios, but may also decrease the immunoreactive fraction of the antibody.[7]
Visualized Workflows and Concepts
Experimental Protocols
Protocol: Site-Specific Conjugation of a this compound Construct to an Azide-Modified Antibody
This protocol provides a general framework. Specific concentrations, incubation times, and purification methods may need to be optimized for your particular antibody and this compound construct.
Part 1: Preparation of Azide-Modified Antibody
This example uses a chemoenzymatic method to introduce an azide handle onto the antibody's N-glycans.
-
Deglycosylation: Trim the antibody's native glycan structure using an endoglycosidase (e.g., EndoS2) to expose the innermost N-acetylglucosamine (GlcNAc). Follow the manufacturer's protocol for reaction conditions.
-
Azide Installation: Use a mutant galactosyltransferase (e.g., GalT(Y289L)) to transfer an azide-bearing galactose analog (e.g., GalNAz) to the exposed GlcNAc. This results in an antibody with site-specific azide groups in the Fc region.[8]
-
Purification: Purify the azide-modified antibody using a suitable method, such as Protein A affinity chromatography, to remove enzymes and unreacted reagents. Buffer exchange the purified antibody into an appropriate reaction buffer (e.g., PBS, pH 7.4).
Part 2: Conjugation of this compound to Azide-Modified Antibody
This part describes the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
-
Reagent Preparation:
-
Prepare the azide-modified antibody at a concentration of 2-10 mg/mL in PBS (pH 7.4).[9]
-
Dissolve the Dfo-Linker-BCN construct in an anhydrous solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 3 to 10-fold molar excess of the Dfo-Linker-BCN solution to the azide-modified antibody solution.[10]
-
Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 5-10% (v/v) to minimize potential effects on antibody structure and stability.[11]
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or 12-24 hours at 4°C. The optimal time may need to be determined empirically.
-
-
Purification of the Conjugate:
-
Characterization:
-
Analyze the final this compound-antibody conjugate to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE: To visualize the mass shift corresponding to the attached this compound.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and calculate the number of this compound molecules per antibody.
-
Functional Assays (e.g., ELISA, SPR): To confirm that the antibody retains its antigen-binding affinity after conjugation.[7]
-
References
- 1. Site-Specific Antibody Conjugation with DFO - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle–splenocyte conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the octadentate bifunctional chelator DFO*-pPhe-NCS and the clinically used hexadentate bifunctional chelator DFO-pPhe-NCS for 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DFO-BCN and DFO-NCS for Antibody Labeling
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical for the development of robust and effective antibody-drug conjugates (ADCs) and radioimmunoconjugates. This guide provides an objective comparison of two common bifunctional chelators, Desferrioxamine-Bicyclo[6.1.0]nonyne (DFO-BCN) and Desferrioxamine-Isothiocyanate (DFO-NCS), used for antibody labeling, particularly for radiolabeling with Zirconium-89 (⁸⁹Zr).
The selection of an appropriate linker and conjugation strategy significantly impacts the stability, homogeneity, and in vivo performance of the final antibody conjugate. DFO-NCS represents a traditional, non-specific labeling approach, while this compound is employed in a more modern, site-specific "click chemistry" method.
Executive Summary
| Feature | This compound | DFO-NCS |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - "Click Chemistry" | Thiourea (B124793) bond formation |
| Target Residue | Azide-modified amino acid or glycan | Lysine (B10760008) residues |
| Site-Specificity | High (Site-specific) | Low (Non-specific) |
| Homogeneity of Conjugate | High (Defined drug-to-antibody ratio - DAR) | Low (Heterogeneous mixture of species) |
| Reaction Steps | Two-step: 1. Azide (B81097) installation on antibody, 2. Click reaction with this compound | One-step: Direct conjugation to antibody |
| Reaction Conditions | Physiological pH and temperature | pH 8.8-9.0, 37°C |
| Impact on Immunoreactivity | Minimal, as conjugation is distal to the antigen-binding site | Potential for reduced immunoreactivity due to labeling of lysines in the antigen-binding site |
| In Vivo Stability | Generally high, dependent on the stability of the ⁸⁹Zr-DFO complex itself | Prone to in vivo dissociation of ⁸⁹Zr, leading to bone uptake[1][2] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between this compound and DFO-NCS lies in their reaction mechanisms, which dictate the overall workflow for antibody labeling.
DFO-NCS: Non-Specific Lysine Conjugation
DFO-NCS utilizes the isothiocyanate functional group to react with the primary amines of lysine residues on the antibody surface, forming a stable thiourea bond.[3] This method is straightforward but results in a heterogeneous product with a random distribution of the DFO chelator.
This compound: Site-Specific "Click Chemistry" Conjugation
This compound is designed for strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[4] This approach requires a two-step process. First, an azide functional group is introduced into a specific site on the antibody. This can be achieved through enzymatic modification of glycans or by genetically encoding an unnatural amino acid containing an azide group.[4][5] Subsequently, the azide-modified antibody is reacted with this compound. The strained alkyne (BCN) of this compound rapidly and specifically reacts with the azide on the antibody to form a stable triazole linkage.[4]
Experimental Protocols
DFO-NCS Conjugation Protocol (Adapted from Zeglis et al., 2015)[3]
-
Antibody Preparation: Prepare a 2-5 mg/mL solution of the antibody in phosphate-buffered saline (PBS) or HEPES buffer.
-
pH Adjustment: Adjust the pH of the antibody solution to 8.8-9.0 using 0.1 M Na₂CO₃.
-
DFO-NCS Preparation: Dissolve DFO-NCS in dry DMSO to a concentration of 5-10 mM.
-
Conjugation Reaction: Add a 3- to 4-fold molar excess of the DFO-NCS solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C with agitation.
-
Purification: Purify the DFO-conjugated antibody using size-exclusion chromatography (e.g., a PD-10 desalting column).
This compound Conjugation Protocol (General procedure for SPAAC)
This protocol assumes the availability of an azide-modified antibody.
-
Antibody Preparation: Prepare a solution of the azide-modified antibody in a biocompatible buffer (e.g., PBS, pH 7.4).
-
This compound Preparation: Dissolve this compound in a compatible solvent like DMSO.
-
Conjugation Reaction: Add a molar excess (typically 5- to 20-fold) of the this compound solution to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the DFO-conjugated antibody using size-exclusion chromatography to remove unreacted this compound.
Performance Comparison
| Parameter | This compound | DFO-NCS |
| Conjugation Efficiency | High, dependent on the efficiency of the initial azide modification. The click reaction itself is typically very efficient. | Generally robust, with yields often exceeding 90%.[3] |
| Reaction Speed | The SPAAC reaction is typically fast, often reaching completion within a few hours at room temperature.[4] | The conjugation reaction is relatively fast, typically 30 minutes.[3] |
| Chelator-to-Antibody Ratio | Controlled and uniform, leading to a well-defined product. | Variable, resulting in a distribution of chelators per antibody (e.g., 1.0-1.5 DFO/mAb with a 3-fold molar excess of DFO-NCS).[3] |
| In Vitro Stability | The resulting triazole linkage is highly stable. The stability of the ⁸⁹Zr-DFO complex is the primary concern. | The thiourea bond is stable. However, studies have shown that ⁸⁹Zr-DFO-trastuzumab can be less stable in saline compared to more advanced chelators.[2][6] |
| In Vivo Stability & Performance | Site-specific labeling generally leads to improved in vivo performance with better tumor-to-background ratios and reduced off-target accumulation.[7] The inherent instability of the ⁸⁹Zr-DFO complex remains a factor. | The non-specific conjugation can lead to reduced immunoreactivity. The instability of the ⁸⁹Zr-DFO complex results in the release of ⁸⁹Zr, which accumulates in mineral bone, complicating imaging and dosimetry.[1][2] |
Signaling Pathway Diagrams
The "signaling pathway" in this context refers to the chemical reaction for conjugation.
Conclusion
The choice between this compound and DFO-NCS for antibody labeling depends on the specific requirements of the application.
DFO-NCS offers a simple, one-step conjugation method that is well-established. However, it produces a heterogeneous product and can compromise the immunoreactivity of the antibody. The major drawback of using DFO-based chelators, including those conjugated via NCS, is the suboptimal in vivo stability of the ⁸⁹Zr-DFO complex, leading to off-target bone uptake.
This compound , when used in a site-specific labeling strategy, provides a homogeneous and well-defined antibody conjugate. This approach minimizes the impact on antibody function and can lead to improved in vivo performance. While it requires an additional step of introducing an azide handle onto the antibody, the benefits of site-specificity and product homogeneity often outweigh this complexity, particularly in the development of therapeutic and diagnostic agents where consistency and predictability are paramount.
For researchers aiming for highly controlled and reproducible antibody conjugates with potentially superior in vivo characteristics, the site-specific approach utilizing This compound is the more advanced and advantageous option. However, for initial or less sensitive applications where simplicity and speed are prioritized, DFO-NCS remains a viable, albeit less precise, alternative. It is also important to consider the development of newer chelators with improved stability for ⁸⁹Zr, which can be adapted to both non-specific and site-specific conjugation strategies.
References
- 1. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the octadentate bifunctional chelator DFO*-pPhe-NCS and the clinically used hexadentate bifunctional chelator DFO-pPhe-NCS for 89Zr-immuno-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody Conjugation with DFO - CD BioGlyco [bioglyco.com]
- 6. Comparison of the octadentate bifunctional chelator DFO*-pPhe-NCS and the clinically used hexadentate bifunctional chelator DFO-pPhe-NCS for 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specifically labeled 89Zr-DFO-trastuzumab improves immuno-reactivity and tumor uptake for immuno-PET in a subcutaneous HER2-positive xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DFO-BCN and DOTA for Zirconium-89 Chelation in Radioimmunotherapy
For researchers, scientists, and drug development professionals, the choice of a chelator for radiolabeling antibodies with Zirconium-89 (⁸⁹Zr) is a critical decision that impacts the stability, in vivo performance, and ultimately, the diagnostic and therapeutic efficacy of the radioimmunoconjugate. This guide provides an objective comparison of two prominent chelation strategies: the well-established Desferrioxamine (DFO) and the increasingly popular 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), with a focus on their bifunctional derivatives enabling site-specific conjugation through click chemistry, such as DFO-BCN and BCN-DOTA.
Zirconium-89, with its favorable half-life of 78.4 hours, is well-suited for positron emission tomography (PET) imaging of monoclonal antibodies (mAbs), which typically have long biological half-lives.[1] However, the success of ⁸⁹Zr-immuno-PET hinges on the stable attachment of the radionuclide to the antibody, a role fulfilled by bifunctional chelators.
Performance Characteristics: DFO vs. DOTA
The selection of a chelator is a trade-off between labeling efficiency, complex stability, and the biological integrity of the antibody. While DFO has been the clinical standard, concerns about its in vivo stability have prompted the exploration of alternatives like DOTA.[2]
| Parameter | Desferrioxamine (DFO) | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |
| Chelation Chemistry | Acyclic, hexadentate siderophore. | Macrocyclic, octadentate chelator. |
| ⁸⁹Zr Complex Stability | Moderate. Susceptible to transchelation in vivo, leading to potential release of ⁸⁹Zr and uptake in bone.[2][3] | High. Forms a more kinetically inert complex with ⁸⁹Zr, resulting in lower bone uptake.[2][4] |
| Radiolabeling Conditions | Mild conditions (room temperature, neutral pH).[5] Suitable for direct labeling of heat-sensitive antibodies. | Harsher conditions (elevated temperatures, typically 90°C).[6] Requires indirect labeling strategies for antibodies. |
| Conjugation to Antibodies | Typically via an isothiocyanate (NCS) group to lysine (B10760008) residues (random conjugation). Bicyclononyne (BCN) derivatives can be synthesized for click chemistry. | Often functionalized with BCN or other click chemistry handles for site-specific conjugation. |
| In Vivo Performance | Generally good tumor targeting, but off-target bone uptake can be a concern.[3] | Improved in vivo stability leads to lower background signal from bone.[4][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in radiochemistry. Below are representative protocols for labeling antibodies with ⁸⁹Zr using both DFO and DOTA-based chelators.
Protocol 1: Direct Radiolabeling of an Antibody with ⁸⁹Zr using a DFO-NCS Conjugate
This protocol describes the conventional method of labeling an antibody that has been pre-conjugated with a DFO derivative bearing an isothiocyanate group.
Materials:
-
DFO-NCS conjugated antibody in a suitable buffer (e.g., 0.5 M HEPES, pH 7.0)
-
⁸⁹Zr-oxalate solution
-
2 M Na₂CO₃ solution
-
PD-10 desalting column
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase (e.g., 50 mM DTPA, pH 7)
Procedure:
-
To the DFO-conjugated antibody solution, add the ⁸⁹Zr-oxalate solution.
-
Adjust the pH of the reaction mixture to 7.0-7.5 using the 2 M Na₂CO₃ solution.
-
Incubate the reaction mixture at room temperature for 60 minutes with gentle shaking.
-
Purify the ⁸⁹Zr-DFO-antibody conjugate using a PD-10 desalting column, eluting with saline.
-
Determine the radiochemical purity (RCP) of the final product using iTLC. The ⁸⁹Zr-DFO-antibody will remain at the origin, while free ⁸⁹Zr will move with the solvent front.
Protocol 2: Indirect Radiolabeling of an Antibody with ⁸⁹Zr using a BCN-DOTA Conjugate and Click Chemistry
This two-step protocol is necessary due to the high temperatures required for ⁸⁹Zr-DOTA chelation, which would denature the antibody.
Step 1: Radiolabeling of the BCN-DOTA-GA Chelator
-
Combine the BCN-DOTA-GA chelator with ⁸⁹ZrCl₄ in a suitable buffer (e.g., HEPES).
-
Adjust the pH to ~7.2 and heat the reaction mixture at 90°C for 30 minutes.
-
Further adjust the pH to ~7.6 and continue heating at 90°C for another 30 minutes.[6]
-
Purify the resulting ⁸⁹Zr-BCN-DOTA-GA complex using a suitable method, such as a C18 cartridge.
Step 2: Click Chemistry Conjugation to the Antibody
-
The antibody is separately functionalized with a complementary click chemistry handle, such as a tetrazine (Tz) or an azide (B81097) group.
-
Combine the purified ⁸⁹Zr-BCN-DOTA-GA with the functionalized antibody in a suitable buffer.
-
Allow the click reaction to proceed at room temperature or 37°C. The reaction is typically fast and efficient.
-
Purify the final ⁸⁹Zr-DOTA-antibody conjugate using a PD-10 desalting column.
-
Assess the radiochemical purity by iTLC or radio-HPLC.
Visualizing the Processes
To better illustrate the experimental workflows and the biological fate of the radiolabeled antibodies, the following diagrams are provided.
Caption: Direct radiolabeling workflow for antibodies using DFO-NCS.
Caption: Indirect, two-step radiolabeling workflow for antibodies using BCN-DOTA and click chemistry.
Cellular Fate of ⁸⁹Zr-Labeled Antibodies
Upon administration, ⁸⁹Zr-labeled antibodies circulate in the bloodstream and accumulate at the target site, typically a tumor expressing the specific antigen. The primary mechanism for the cellular uptake of these large biomolecules is receptor-mediated endocytosis.[8]
Caption: Receptor-mediated endocytosis pathway for ⁸⁹Zr-labeled antibodies.
Once the antibody binds to its target receptor on the cell surface, the complex is internalized into the cell through the formation of clathrin-coated pits.[8] These pits invaginate to form vesicles that traffic to early endosomes. From the endosomes, the antibody-receptor complex can either be recycled back to the cell surface or be sorted to lysosomes for degradation. Following lysosomal degradation of the antibody, the residualizing radiometal, ⁸⁹Zr, is trapped within the cell, leading to a cumulative radioactive signal that can be detected by PET imaging.
Conclusion
The choice between DFO and DOTA for ⁸⁹Zr chelation is not straightforward and depends on the specific requirements of the research or clinical application.
-
DFO-based methods offer the advantage of mild radiolabeling conditions, which are ideal for sensitive antibodies. However, the lower in vivo stability of the ⁸⁹Zr-DFO complex can lead to higher background signals from bone, potentially compromising image quality and increasing the radiation dose to non-target tissues.[3]
-
DOTA-based methods , particularly those employing click chemistry for site-specific conjugation, provide superior in vivo stability, resulting in cleaner PET images with lower bone uptake.[4] The trade-off is the more complex, two-step radiolabeling procedure required to avoid antibody denaturation.
For applications where high stability and low background are paramount, the additional effort of the indirect DOTA labeling strategy is often justified. As click chemistry becomes more routine in bioconjugation, the use of chelators like BCN-DOTA for ⁸⁹Zr radiolabeling is likely to increase, offering a robust and reliable platform for the development of next-generation radioimmunotherapeutics and diagnostics.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. biorxiv.org [biorxiv.org]
- 3. Head-to-head comparison of DFO* and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specifically labeled 89Zr-DFO-trastuzumab improves immuno-reactivity and tumor uptake for immuno-PET in a subcutaneous HER2-positive xenograft mouse model [thno.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of DFO and DFO*: A Comparative Guide for Researchers
For researchers and professionals in drug development, the in vivo stability of chelating agents is a critical parameter, particularly in the context of radioimmunotherapy and imaging. This guide provides a detailed comparison of the in vivo stability of Desferrioxamine (DFO) and its derivative, DFO, focusing on their application in Zirconium-89 (⁸⁹Zr) based immuno-PET imaging.*
The stability of the chelator-radionuclide complex is paramount to prevent the premature release of the radiometal, which can lead to off-target accumulation and compromised imaging quality or therapeutic efficacy. Preclinical studies have indicated that the limited in vivo stability of the ⁸⁹Zr-DFO complex can result in the release of ⁸⁹Zr, which then tends to accumulate in mineral bone[1][2]. This has driven the development of improved chelators like DFO*.
Quantitative Comparison of In Vivo Stability
The in vivo stability of DFO and DFO* is often indirectly assessed by measuring the accumulation of the radiolabel in non-target tissues, particularly the bones. Lower bone uptake suggests higher stability of the radiolabeled conjugate. The following table summarizes key quantitative data from a comparative study.
| Chelator Conjugate | Animal Model | Tumor Model | Time Point | Femur Uptake (%ID/g) | Knee Uptake (%ID/g) | Reference |
| [⁸⁹Zr]Zr-DFO-trastuzumab | Mice | HER2⁺ SKOV-3 | 168 h post-injection | 4.5 ± 0.6 | 7.8 ± 0.6 | [1] |
| [⁸⁹Zr]Zr-DFO*-trastuzumab | Mice | HER2⁺ SKOV-3 | 168 h post-injection | 2.0 ± 0.3 | 2.68 ± 0.4 | [1] |
Note: %ID/g = percentage of injected dose per gram of tissue.
These data clearly indicate that [⁸⁹Zr]Zr-DFO-trastuzumab exhibits significantly lower bone uptake compared to [⁸⁹Zr]Zr-DFO-trastuzumab, suggesting a higher in vivo stability of the DFO conjugate[1].
Experimental Protocols
The following is a generalized methodology for assessing the in vivo stability of ⁸⁹Zr-labeled chelator-antibody conjugates in a preclinical setting, based on the referenced studies.
1. Preparation of Radiolabeled Antibody Conjugates:
-
Antibodies (e.g., trastuzumab) are conjugated with the chelators (DFO and DFO*).
-
The chelator-antibody conjugates are then radiolabeled with ⁸⁹Zr.
-
Radiochemical purity of the final product is determined using techniques like instant thin-layer chromatography (iTLC).
2. Animal Models:
-
Immunodeficient mice (e.g., BALB/c nude mice) are typically used.
-
Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., HER2-positive SKOV-3 cells).
3. In Vivo Biodistribution Studies:
-
A cohort of tumor-bearing mice is injected intravenously with the ⁸⁹Zr-labeled antibody-chelator conjugates.
-
At predetermined time points (e.g., 168 hours post-injection), the animals are euthanized.
-
Tissues of interest (including blood, tumor, major organs, and bones like the femur and knee) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
4. PET/CT Imaging:
-
In parallel with biodistribution studies, whole-body PET/CT scans can be performed on live animals at various time points to visualize the distribution of the radiolabeled conjugate and confirm the biodistribution data.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo stability comparison study.
Caption: Workflow for in vivo stability comparison.
Rationale for DFO* Superiority
The enhanced stability of DFO* can be attributed to its chemical structure. DFO is a hexadentate chelator, meaning it coordinates the Zirconium ion with six donor atoms. In contrast, DFO* is an octadentate chelator, providing a more complete coordination sphere for the ⁸⁹Zr ion. This fuller coordination is believed to result in a more thermodynamically stable complex, reducing the likelihood of the radiometal's dissociation in the physiological environment.
The logical relationship can be visualized as follows:
Caption: Rationale for DFO stability.
References
Preserving Potency: A Comparative Guide to Assessing the Immunoreactivity of Dfo-bcn Labeled Antibodies
For researchers, scientists, and drug development professionals, the conjugation of functional molecules to antibodies is a cornerstone of innovation. However, the very act of labeling can compromise an antibody's most critical function: its immunoreactivity. This guide provides a comprehensive comparison of Dfo-bcn labeling with other common methodologies, focusing on the crucial aspect of maintaining antibody integrity. We present supporting experimental data, detailed protocols for immunoreactivity assessment, and visual workflows to aid in the selection of the optimal conjugation strategy.
The modification of monoclonal antibodies (mAbs) is essential for creating a wide array of advanced therapeutics and diagnostic agents, including antibody-drug conjugates (ADCs) and agents for positron emission tomography (PET) imaging. A popular chelator for radiolabeling, Desferrioxamine (DFO), is frequently conjugated to antibodies. The method of this conjugation can have a profound impact on the antibody's ability to bind to its target antigen. Here, we delve into a comparison of this compound labeling, a site-specific method, against traditional random conjugation and another site-specific alternative.
A Head-to-Head Comparison of Antibody Labeling Chemistries
The choice of labeling chemistry is a critical determinant of the final conjugate's performance. Site-specific conjugation methods, such as the use of this compound, are gaining prominence over random labeling techniques due to their potential to yield more homogeneous products with preserved immunoreactivity.[1][2][3]
Table 1: Quantitative Comparison of Antibody Labeling Methods
| Feature | This compound (via SPAAC) | DFO-NHS Ester | GlyCLICK®-DFO |
| Conjugation Strategy | Site-specific (Bioorthogonal) | Random (Amine-reactive) | Site-specific (Glycan-mediated) |
| Homogeneity | High (DAR ~2) | Low (Heterogeneous mixture) | High (DAR = 2) |
| Reported Immunoreactivity | High (>90%) | Variable (Can be significantly reduced) | High (>95%)[1][2] |
| Binding Affinity (Kd) | Minimally affected | Potential for significant increase in Kd | Minimally affected[2] |
| in vivo Tumor Uptake | Potentially higher | Can be lower due to impaired binding | Demonstrated 5-fold increase vs. random[1] |
| Reproducibility | High | Low to moderate | High |
DAR: Drug-to-Antibody Ratio
Visualizing the Workflow: From Conjugation to Assessment
Understanding the sequence of events in both the labeling and assessment processes is crucial for successful implementation.
Caption: Workflow for site-specific antibody labeling using this compound via SPAAC chemistry.
Caption: General workflow for assessing the immunoreactivity of labeled antibodies.
Experimental Protocols for Immunoreactivity Assessment
Accurate assessment of immunoreactivity is paramount. Below are detailed methodologies for three widely accepted assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
This assay compares the binding of the conjugated antibody to its target antigen against the unmodified antibody.
Methodology:
-
Antigen Coating:
-
Coat a 96-well high-binding ELISA plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Antibody Incubation:
-
Prepare serial dilutions of both the this compound labeled antibody and the unmodified (native) antibody in blocking buffer.
-
Add 100 µL of each dilution to the wells in triplicate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of 1M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the antibody concentrations and fit a sigmoidal dose-response curve.
-
Compare the half-maximal effective concentration (EC50) values of the labeled and unlabeled antibodies. A significant increase in the EC50 for the labeled antibody indicates reduced immunoreactivity.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering a detailed view of how conjugation affects the antibody-antigen interaction.[4][5]
Methodology:
-
Chip Preparation:
-
Immobilize the target antigen onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of concentrations for both the this compound labeled and native antibodies in a suitable running buffer (e.g., HBS-EP+).
-
Inject the antibody solutions over the antigen-coated surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
A significant increase in Kd for the labeled antibody compared to the native antibody indicates a loss of binding affinity and thus, immunoreactivity.[6]
-
Lindmo Assay (Cell-Based Immunoreactive Fraction)
This assay determines the fraction of the labeled antibody that is capable of binding to its target on the surface of cells.[7]
Methodology:
-
Cell Preparation:
-
Use a cell line that expresses the target antigen.
-
Prepare a series of cell suspensions with increasing cell concentrations.
-
-
Binding Reaction:
-
Add a constant, tracer amount of the radiolabeled (if applicable) or fluorescently-labeled this compound antibody to each cell suspension.
-
Incubate at 4°C for a sufficient time to reach equilibrium, with gentle agitation.
-
-
Separation of Bound and Free Antibody:
-
Centrifuge the cell suspensions to pellet the cells with bound antibody.
-
Carefully collect the supernatant containing the free antibody.
-
-
Quantification:
-
Measure the amount of labeled antibody in the cell pellet and in the supernatant.
-
-
Data Analysis:
-
Plot the ratio of total antibody to bound antibody (y-axis) versus the reciprocal of the cell concentration (x-axis).
-
Perform a linear regression on the data points.
-
The immunoreactive fraction is calculated as the reciprocal of the y-intercept. An immunoreactive fraction close to 1 (or 100%) indicates that the labeling process did not significantly impair the antibody's binding capability.
-
Conclusion
The assessment of immunoreactivity is a non-negotiable step in the development of antibody conjugates. While traditional random labeling methods are still in use, the data increasingly supports the adoption of site-specific conjugation strategies to preserve antibody function. The use of this compound in a bioorthogonal SPAAC reaction offers a robust method for producing homogeneous conjugates with high retention of immunoreactivity. By employing rigorous assessment methods such as ELISA, SPR, and the Lindmo assay, researchers can confidently select and validate the best-performing labeled antibodies for their downstream applications, ultimately leading to more effective and reliable diagnostics and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. genovis.com [genovis.com]
- 3. genovis.com [genovis.com]
- 4. Surface plasmon resonance (SPR) as a tool for antibody conjugate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influence of Glycans-Specific Bioconjugation on the FcγRI Binding and In vivo Performance of 89Zr-DFO-Pertuzumab [thno.org]
- 7. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFO-BCN Labeling for Bioconjugation
For researchers, scientists, and professionals in drug development, the choice of bioconjugation strategy is critical for the performance of antibody-based therapeutics and diagnostics. This guide provides a detailed comparison of Dfo-bcn labeling, a site-specific method, with conventional random labeling techniques and evaluates the chelators themselves.
The primary focus is on Desferrioxamine (DFO), a chelator widely used for radiolabeling antibodies with Zirconium-89 (⁸⁹Zr) for immuno-Positron Emission Tomography (PET). We will explore how the method of attaching DFO to an antibody—specifically using a bicyclononyne (BCN) linker for click chemistry versus traditional amine-reactive linkers—impacts the final product.
Conjugation Chemistries: A Fork in the Road
The functionalization of a DFO chelator dictates how it will be attached to a biomolecule, such as an antibody. This choice fundamentally determines whether the final conjugate will be homogeneous and site-specific or a heterogeneous mixture.
1. This compound Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a site-specific "click chemistry" method. It involves a two-step process: first, an azide (B81097) group is metabolically or enzymatically incorporated into a specific site on the antibody, often within the Fc region's glycans.[1][2][3] Then, the this compound, which contains a strained alkyne (BCN), is introduced. The BCN ring reacts specifically and efficiently with the azide group without the need for a toxic copper catalyst, forming a stable triazole linkage.[4][5] This method offers precise control over the placement and number of chelators per antibody.
2. DFO-NCS Labeling via Amine Chemistry: This is the conventional and more established random labeling method.[6] DFO functionalized with an isothiocyanate group (NCS) reacts with primary amines, primarily the ε-amine of lysine (B10760008) residues on the antibody's surface.[2] Since antibodies have numerous lysine residues distributed across their surface, this results in a heterogeneous mixture of conjugates with varying numbers of chelators attached at different locations.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducibility and comparison. Below are summarized protocols for the key labeling strategies.
Protocol 1: Site-Specific Labeling with this compound (SPAAC)
This chemoenzymatic method involves three main stages: glycan remodeling, azide installation, and the click reaction.[2]
-
Enzymatic Deglycosylation: The antibody's native N-glycans in the Fc region are trimmed using an enzyme like β-1,4-galactosidase to expose terminal N-acetylglucosamine (GlcNAc) residues.
-
Azide Installation: A modified galactosyltransferase enzyme, Gal-T(Y289L), is used to transfer an azide-functionalized sugar (e.g., UDP-GalNAz) onto the exposed GlcNAc residues. This step precisely installs the "azide handle" for the click reaction.
-
Click Conjugation: The azide-modified antibody is incubated with this compound. The strain-promoted cycloaddition reaction proceeds spontaneously under mild physiological conditions (e.g., 37°C, physiological pH) to form the final DFO-conjugated antibody.[2][7]
-
Purification and Radiolabeling: The resulting conjugate is purified, typically via size-exclusion chromatography. It is then radiolabeled with ⁸⁹Zr under standard conditions (room temperature, pH 7).[6]
Protocol 2: Random Labeling with DFO-NCS
This method is more direct but lacks site-specificity.[2][6]
-
Buffer Exchange and pH Adjustment: The antibody is prepared in a suitable buffer (e.g., PBS or bicarbonate buffer), and the pH is adjusted to 8.8-9.0 to facilitate the reaction with primary amines.[2]
-
Conjugation Reaction: A solution of DFO-NCS in an organic solvent like DMSO is added to the antibody solution. The reaction is typically incubated for 30-60 minutes at 37°C.[2][6] The ratio of DFO-NCS to antibody is varied to control the average degree of labeling.
-
Purification and Radiolabeling: The DFO-conjugated antibody is purified from excess, unreacted chelator and subsequently radiolabeled with ⁸⁹Zr.
Visualizing the Labeling Workflows
The following diagrams illustrate the distinct approaches to antibody conjugation.
References
- 1. Site-Specific Antibody Conjugation with DFO - CD BioGlyco [bioglyco.com]
- 2. An Enzyme-Mediated Methodology for the Site-Specific Radiolabeling of Antibodies Based on Catalyst-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 6. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dfo-bcn and DFO Labeled Antibodies for Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
The choice of chelator and conjugation strategy is paramount in developing radiolabeled antibodies for diagnostic imaging and therapy, as it can significantly impact the in vivo stability and biodistribution of the resulting radioimmunoconjugate. This guide provides an objective comparison of two common approaches for chelating Zirconium-89 (⁸⁹Zr) to antibodies: the conventional random conjugation using a desferrioxamine (DFO) derivative bearing an isothiocyanate group (DFO-NCS), and a site-specific approach utilizing a DFO derivative functionalized with a bicyclo[6.1.0]nonyne (BCN) moiety (Dfo-bcn) for copper-free click chemistry.
Data Presentation: Comparative Biodistribution
The following table summarizes the biodistribution data from a study comparing a site-specifically ⁸⁹Zr-labeled antibody prepared via a this compound derivative (referred to as ⁸⁹Zr-DFO-DIBO/GalNAz-J591) and a randomly ⁸⁹Zr-labeled antibody using the conventional DFO-NCS method (⁸⁹Zr-DFO-NCS-J591). Both antibodies target the prostate-specific membrane antigen (PSMA) and were evaluated in athymic nude mice bearing PSMA-expressing LNCaP xenografts. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at 120 hours post-injection.
| Organ | ⁸⁹Zr-DFO-NCS-J591 (%ID/g ± SD) | ⁸⁹Zr-DFO-DIBO/GalNAz-J591 (%ID/g ± SD) |
| Tumor | 38.6 ± 4.5 | 67.5 ± 5.0 |
| Blood | 11.2 ± 1.8 | 14.3 ± 2.1 |
| Heart | 3.1 ± 0.5 | 4.2 ± 0.6 |
| Lungs | 7.9 ± 1.1 | 10.5 ± 1.5 |
| Liver | 15.8 ± 2.3 | 12.1 ± 1.9 |
| Spleen | 5.2 ± 0.8 | 4.8 ± 0.7 |
| Kidneys | 8.9 ± 1.3 | 9.5 ± 1.4 |
| Muscle | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Bone | 4.1 ± 0.7 | 4.5 ± 0.8 |
Experimental Protocols
Conventional Labeling with DFO-NCS (Random Conjugation)
This method involves the random conjugation of the DFO-NCS chelator to lysine (B10760008) residues on the antibody.
a. Conjugation of DFO-NCS to Antibody:
-
Prepare a 2-5 mg/mL solution of the antibody (e.g., J591) in 1 mL of either 1x phosphate-buffered saline (PBS) at pH 7.4 or 0.5 M HEPES buffer at pH 7.4.[1]
-
Dissolve DFO-NCS in dry DMSO to a concentration of 5-10 mM.[1]
-
Adjust the pH of the antibody solution to 8.8-9.0 by adding small aliquots of 0.1 M Na₂CO₃.[1]
-
Add a 3- to 4-fold molar excess of the DFO-NCS solution to the pH-adjusted antibody solution.[1]
-
Incubate the reaction mixture for 30 minutes at 37°C with agitation.[1]
-
Purify the resulting DFO-antibody conjugate using size-exclusion chromatography.
b. Radiolabeling with ⁸⁹Zr:
-
Prepare a solution of the DFO-antibody conjugate (0.5-2.0 mg) in 200 µL of 0.5 M HEPES buffer, pH 7.5.[1]
-
To a separate tube containing 1.0-6.0 mCi of ⁸⁹Zr-oxalate, adjust the pH to 6.8-7.5 using 1.0 M Na₂CO₃.[1]
-
Add the pH-adjusted ⁸⁹Zr solution to the DFO-antibody solution.[1]
-
Incubate the reaction for 60 minutes at room temperature with agitation.[1]
-
Quench the reaction by adding a solution of diethylenetriaminepentaacetic acid (DTPA).
-
Purify the ⁸⁹Zr-DFO-antibody by size-exclusion chromatography.[1]
Site-Specific Labeling with this compound (Click Chemistry)
This advanced method allows for the site-specific attachment of the DFO chelator to the antibody's heavy chain glycans, ensuring a homogeneous product with a well-defined chelator-to-antibody ratio. The following protocol is based on an enzymatic and click-chemistry approach.
a. Antibody Glycoengineering:
-
Remove terminal galactose sugars from the antibody's heavy chain glycans using a β-1,4-galactosidase enzyme to expose N-acetylglucosamine (GlcNAc) residues.
-
Incorporate azide-modified N-acetylgalactosamine (GalNAz) monosaccharides onto the exposed GlcNAc residues using a mutant galactosyltransferase enzyme (Gal-T1(Y289L)).
b. Click Conjugation of this compound:
-
React the azide-modified antibody with a DFO derivative containing a dibenzocyclooctyne (DIBO), a type of BCN, moiety (DFO-DIBO). This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds without the need for a copper catalyst.[2]
-
Incubate the reaction mixture to allow for the formation of a stable triazole linkage between the antibody and the DFO chelator.[2]
-
Purify the site-specifically modified DFO-DIBO-antibody conjugate using size-exclusion chromatography.[2]
c. Radiolabeling with ⁸⁹Zr:
-
The radiolabeling procedure is similar to the conventional method. Incubate the purified DFO-DIBO-antibody (400-500 µg) with ⁸⁹Zr (2.0-2.5 mCi) in PBS buffer at pH 7.0-7.5 for 1 hour at room temperature.[2]
-
Purify the final ⁸⁹Zr-DFO-DIBO-antibody by size-exclusion chromatography.[2]
Mandatory Visualization
Caption: Comparative workflow for antibody radiolabeling.
Concluding Remarks
The choice between DFO-NCS and this compound for labeling antibodies with ⁸⁹Zr depends on the specific requirements of the research. The conventional DFO-NCS method is simpler and more established.[1] However, the site-specific approach using this compound, while more complex, offers the potential for a more homogeneous product with improved immunoreactivity and tumor targeting, as suggested by the presented biodistribution data. Researchers should carefully consider these factors when selecting a labeling strategy for their in vivo biodistribution studies.
References
Safety Operating Guide
Navigating the Safe Disposal of DFO-BCN: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of DFO-BCN, a chelating agent commonly used in bioconjugation and imaging studies. While specific institutional protocols should always be followed, this document outlines a comprehensive framework for managing this compound waste.
Key Safety and Handling Information
This compound, or Deferoxamine-Bicyclo[6.1.0]nonyne, is a compound that combines the iron-chelating properties of Deferoxamine (DFO) with a reactive BCN group for click chemistry applications.[1] Due to the chemical nature of its components, this compound should be handled as a potentially hazardous substance. The safety data sheet for the related compound, Deferoxamine mesylate, indicates it may cause skin and eye irritation, allergic reactions, and may be harmful if inhaled or ingested.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.[3]
Quantitative Data on this compound and its Components
For easy reference, the following table summarizes key quantitative data for this compound and its primary component, Deferoxamine.
| Property | This compound | Deferoxamine |
| Molecular Formula | C₃₆H₆₀N₆O₁₀ | C₂₅H₄₈N₆O₈[4] |
| Molecular Weight | 736.90 g/mol [1] | 560.68 g/mol [5] |
| Appearance | Solid[5] | Crystalline solid[6] |
| Storage Temperature | Room temperature (US)[1] | -20°C[6] |
Experimental Protocol: Standard Disposal Procedure for this compound Waste
In the absence of specific manufacturer guidelines for the deactivation of this compound, the recommended procedure is to treat it as hazardous chemical waste. This protocol is based on general best practices for the disposal of laboratory chemicals and similar compounds like BCN-PEG4-alkyne.[7]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.
-
Designated, leak-proof, and clearly labeled hazardous waste containers (for solid and liquid waste).
-
Inert absorbent material (e.g., vermiculite (B1170534), sand) for spill cleanup.
Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[7] Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, reaction mixtures).
-
Containerization of Liquid Waste:
-
Carefully transfer all liquid waste containing this compound into a designated, leak-proof container made of a compatible material.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated solvent information.
-
-
Containerization of Solid Waste:
-
Place all solid waste contaminated with this compound, including PPE, into a separate, sealable plastic bag or a designated solid hazardous waste container.[7]
-
Label the container clearly as "Hazardous Waste" and specify the contents.
-
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by a certified chemical waste disposal service.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[3][7] Adhere to all local, state, and federal regulations for hazardous waste disposal.[8]
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[7]
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated to disperse any potential vapors.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the substance.[7]
-
Collect and Clean: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[7] Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[7]
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. edvotek.com [edvotek.com]
- 4. Deferoxamine (CAS 70-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Deferoxamine | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sds.chemtel.net [sds.chemtel.net]
Personal protective equipment for handling Dfo-bcn
Disclaimer: The following safety and handling information is based on the available data for the related compound, Deferoxamine Mesylate. A specific Safety Data Sheet (SDS) for Dfo-bcn was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the SDS provided by their supplier for definitive guidance on the safe handling of this compound.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential hazards when handling this compound. The following table summarizes the recommended PPE.
| Operation | Eye/Face Protection | Hand Protection | Skin/Body Protection | Respiratory Protection |
| Storage and Transport (unopened) | Safety glasses with side shields | Not generally required | Laboratory coat | Not generally required in a well-ventilated area |
| Weighing and Solution Preparation | Chemical splash goggles and face shield | Nitrile or natural rubber gloves | Laboratory coat or apron | NIOSH-approved air-purifying respirator with a particulate filter if dust is generated |
| Handling and Use | Chemical splash goggles | Nitrile or natural rubber gloves | Laboratory coat | Use in a well-ventilated area or chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Nitrile or natural rubber gloves | Impervious clothing (e.g., disposable gown) | NIOSH-approved air-purifying respirator with a particulate filter |
| Waste Disposal | Chemical splash goggles | Nitrile or natural rubber gloves | Laboratory coat | Not generally required if containers are sealed |
Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood or a biosafety cabinet.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Personal Protective Equipment (PPE) Donning Sequence:
-
Put on a laboratory coat or disposable gown.
-
Put on a NIOSH-approved respirator, if required for the procedure.
-
Put on chemical splash goggles and a face shield.
-
Put on gloves (nitrile or natural rubber are recommended).[1]
3. Handling this compound:
-
Avoid all contact with the substance, including inhalation of dust or fumes.[1]
-
Minimize the generation of dust when handling the solid form of this compound.[2]
-
Wash hands thoroughly after handling the material.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
4. Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.[2]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[2]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
5. Waste Disposal:
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
-
Place waste in a clearly labeled, sealed container.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
6. Personal Protective Equipment (PPE) Doffing Sequence:
-
Remove gloves.
-
Remove the face shield and goggles.
-
Remove the laboratory coat or gown.
-
Remove the respirator, if worn.
-
Wash hands thoroughly with soap and water.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
